3-(pyridin-3-yl)-1H-pyrazol-5-ol chemical structure and physicochemical properties
An In-depth Technical Guide to 3-(pyridin-3-yl)-1H-pyrazol-5-ol: Synthesis, Structure, and Physicochemical Properties Executive Summary This technical guide provides a comprehensive overview of 3-(pyridin-3-yl)-1H-pyrazo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 3-(pyridin-3-yl)-1H-pyrazol-5-ol: Synthesis, Structure, and Physicochemical Properties
Executive Summary
This technical guide provides a comprehensive overview of 3-(pyridin-3-yl)-1H-pyrazol-5-ol, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous biologically active molecules, and its combination with a pyridine moiety presents a compelling pharmacophore for therapeutic development. This document details the compound's fundamental chemical structure, with a critical analysis of its tautomeric forms. It provides a robust, step-by-step synthetic protocol, explains the rationale behind the experimental design, and outlines a complete workflow for analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this versatile chemical building block.
Introduction: The Significance of the Pyridinyl-Pyrazole Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyrazole derivatives being one of the most prolific classes. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key structural motif in a wide array of approved drugs and clinical candidates, demonstrating activities ranging from anti-inflammatory and analgesic to anti-cancer and antiviral.[1][2][3] The rich reactivity and diverse biological profile of pyrazoles stem from their unique electronic properties and their ability to engage in various non-covalent interactions, such as hydrogen bonding.[4][5]
The incorporation of a pyridine ring into a pyrazole scaffold, as in 3-(pyridin-3-yl)-1H-pyrazol-5-ol, further enhances its potential as a pharmacophore. The pyridine nitrogen introduces a basic center, increases polarity, and provides an additional hydrogen bond acceptor site, which can be crucial for modulating physicochemical properties like solubility and for establishing specific interactions with biological targets.[6] This guide provides a detailed examination of this specific molecule, offering a foundational understanding for its application in research and development.
Chemical Structure and Tautomerism
The nominal structure of 3-(pyridin-3-yl)-1H-pyrazol-5-ol represents only one of several possible tautomeric forms. Prototropic tautomerism is a fundamental characteristic of pyrazol-5-ols (also known as pyrazolones) and profoundly influences their reactivity and biological interactions.[7] The compound can exist in three principal tautomeric forms, which are in equilibrium.
The 5-Hydroxy (OH) form: 3-(pyridin-3-yl)-1H-pyrazol-5-ol. This is an aromatic tautomer.
The CH (or 5-oxo) form: 3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one. This is a non-aromatic tautomer.
The NH (or 3-oxo) form: 5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one. This is also a non-aromatic tautomer.
The predominant tautomer depends on various factors, including the physical state (solid or solution), solvent polarity, and temperature.[7][8] In the solid state and in polar aprotic solvents like DMSO, the hydroxy form often predominates due to its aromatic stability and potential for intermolecular hydrogen bonding. Infrared (IR) spectroscopy is a key technique for distinguishing these forms, as the OH-tautomer lacks a carbonyl (C=O) stretching vibration, which is present in the CH and NH tautomers typically in the 1700-1750 cm⁻¹ region.[9]
tautomeric equilibrium of 3-(pyridin-3-yl)-1H-pyrazol-5-ol in aqueous solution
An In-Depth Technical Guide to the Tautomeric Equilibrium of 3-(pyridin-3-yl)-1H-pyrazol-5-ol in Aqueous Solution Abstract The tautomeric state of a heterocyclic compound is a critical determinant of its physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Tautomeric Equilibrium of 3-(pyridin-3-yl)-1H-pyrazol-5-ol in Aqueous Solution
Abstract
The tautomeric state of a heterocyclic compound is a critical determinant of its physicochemical properties, including solubility, lipophilicity, and, most importantly, its interaction with biological targets. For drug development professionals, a precise understanding of a molecule's dominant form in a physiological environment is non-negotiable. This guide provides an in-depth technical analysis of the tautomeric equilibrium of 3-(pyridin-3-yl)-1H-pyrazol-5-ol in an aqueous solution. We will dissect the potential tautomeric forms, explore the profound influence of pH, and detail the experimental and computational methodologies required for a definitive characterization. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental design, empowering researchers to develop self-validating protocols for the study of complex tautomeric systems.
Introduction: The Chameleon-Like Nature of Pyrazol-5-ones
Pyrazole derivatives are cornerstones of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their versatile biological activities.[1][2] A key feature of the pyrazole nucleus is its capacity for prototropic tautomerism, a reversible process involving the migration of a proton.[1] This phenomenon is particularly complex in pyrazol-5-one systems, which can exist in several forms, often in a delicate, environment-dependent equilibrium.[3][4]
The subject of this guide, 3-(pyridin-3-yl)-1H-pyrazol-5-ol, is a prime example of such a system. It combines the acidic pyrazole moiety with a basic pyridine ring, creating a molecule whose character is dramatically altered by its surrounding environment. In drug discovery, assuming a single, static structure for such a compound is a significant pitfall. The actual state—be it the hydroxy (OH), keto (NH), or a zwitterionic form—governs its hydrogen bonding potential, molecular shape, and charge distribution, all of which are fundamental to its pharmacokinetic and pharmacodynamic profile. This guide will illuminate the equilibrium of this specific molecule in water, the most relevant solvent for biological systems.
The Tautomeric Landscape of 3-(pyridin-3-yl)-1H-pyrazol-5-ol
In solution, 3-(pyridin-3-yl)-1H-pyrazol-5-ol can theoretically exist in at least four distinct tautomeric and ionic forms. The equilibrium between these species is dynamic and heavily influenced by the solution's pH.
The Hydroxy (OH) Form (A): 3-(pyridin-3-yl)-1H-pyrazol-5-ol. This form is aromatic and contains an acidic hydroxyl group. It is generally favored in non-polar solvents.[5]
The Keto (NH) Form (B): 3-(pyridin-3-yl)-1,2-dihydro-pyrazol-5-one. This keto form is typically more polar than the OH form. In aqueous solutions, its prevalence increases significantly.[4]
The Keto (CH) Form: 5-(pyridin-3-yl)-2,4-dihydro-3H-pyrazol-3-one. This tautomer is generally less stable and predominates only in nonpolar solvents for certain substitution patterns.[4] For the purpose of aqueous equilibria, it is considered a minor contributor.
The Zwitterionic (ZW) Form (C): 3-(pyridin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-2-ium-1-ide. The presence of the basic pyridine nitrogen and the acidic pyrazole proton makes this intramolecularly charge-separated form highly plausible, especially in polar solvents like water. The pyridinium ion is formed by protonation of the pyridine nitrogen.
The interplay between these forms is the central focus of our investigation.
Caption: Tautomeric and zwitterionic equilibria of 3-(pyridin-3-yl)-1H-pyrazol-5-ol.
Core Directive: pH as the Master Regulator
In an aqueous environment, pH is the single most critical factor governing the tautomeric landscape. The pKa values of both the pyridine ring and the pyrazole moiety dictate which species will dominate at any given pH.
Strongly Acidic Conditions (pH < pKa₁): The pyridine nitrogen (pKa typically ~5-6) will be protonated. The pyrazole ring will also be protonated, leading to a cationic species.
Physiological and Neutral Conditions (pKa₁ < pH < pKa₂): This is the most complex region. The pyridine nitrogen can be protonated, favoring the zwitterionic form, while the neutral OH and NH tautomers are also in equilibrium. The high polarity of water will stabilize the more polar NH and zwitterionic forms over the less polar OH form.[5] For similar 1-(2-pyridinyl)-pyrazol-5-ones, the NH form (or a form stabilized by intramolecular hydrogen bonding) is shown to be dominant in polar solvents.[3][5]
Alkaline Conditions (pH > pKa₂): The pyrazol-5-ol proton (pKa typically ~7-9) will be lost, resulting in a delocalized anionic species.
Understanding these transitions is not merely academic; a drug molecule transitioning from the acidic environment of the stomach to the neutral pH of the bloodstream will change its tautomeric form, profoundly affecting its absorption and distribution.
Methodologies for Elucidation: A Multi-Pronged Approach
No single technique can definitively resolve this complex equilibrium. A scientifically rigorous investigation relies on the synergy between spectroscopic and computational methods. The core principle of these experimental choices is to perturb the system (e.g., by changing pH) and observe the corresponding spectroscopic changes, or to "freeze" a specific tautomer through chemical modification for comparison.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation in solution.
Causality: Each tautomer possesses a unique electronic environment, resulting in distinct chemical shifts (δ) for its protons and carbons. For example, the chemical shift of the carbon at the C5 position is a key indicator: it will be significantly downfield in the keto (NH) form (~145 ppm or higher) compared to the hydroxy (OH) form.[3] Similarly, the presence of a CH₂ group in the less common CH tautomer would give a characteristic signal around 43 ppm.[5]
Self-Validation: The protocol's trustworthiness is enhanced by synthesizing and analyzing "fixed" derivatives. Methylating the oxygen (O-methyl) locks the molecule in an OH-like form, while methylating a ring nitrogen (N-methyl) mimics the NH form.[6] Comparing the ¹H and ¹³C NMR spectra of the parent compound across a range of pH values to these fixed standards provides unambiguous evidence for the dominant tautomeric forms.[6][7]
UV-Vis Spectroscopy: This technique is ideal for determining the pKa values associated with tautomeric and ionic equilibria.
Causality: The different tautomers and their corresponding ionic forms possess distinct chromophoric systems, leading to different absorption maxima (λ_max). By recording spectra at various pH values, one can observe isosbestic points, which are characteristic of an equilibrium between two species. Plotting absorbance at a specific wavelength against pH yields a titration curve from which the pKa can be accurately determined.
Computational Chemistry
Density Functional Theory (DFT): Quantum chemical calculations provide invaluable insight into the relative stabilities of the different tautomers.
Causality: By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict their relative populations. It is crucial to use a polarizable continuum model (PCM) to simulate the aqueous environment, as this significantly impacts the relative energies by stabilizing more polar species.[8][9]
Self-Validation: The accuracy of the computational model is validated by its ability to reproduce experimental data. For instance, calculated NMR chemical shifts (using the GIAO method) for the optimized geometries of each tautomer can be compared directly with experimental values obtained from the fixed derivatives.[8][10] A strong correlation between calculated and experimental data builds confidence in the predicted tautomer energies.
Caption: Integrated workflow for tautomeric analysis.
Standard Protocol: pH-Dependent NMR & UV-Vis Analysis
This protocol provides a robust framework for characterizing the tautomeric equilibrium of 3-(pyridin-3-yl)-1H-pyrazol-5-ol.
1. Materials & Reagents:
3-(pyridin-3-yl)-1H-pyrazol-5-ol (purified)
Deuterium oxide (D₂O)
A series of aqueous buffers (e.g., phosphate, citrate, borate) prepared in D₂O for NMR or H₂O for UV-Vis, spanning a pH range from 2 to 12.
Calibrated pH meter suitable for D₂O (pD = pH reading + 0.4).
NMR Spectrometer (≥400 MHz)
UV-Vis Spectrophotometer
2. UV-Vis Spectroscopic Titration:
Step 1: Prepare a stock solution of the compound in methanol or water.
Step 2: In a series of cuvettes, add a small aliquot of the stock solution to each buffer, covering the full pH range. Ensure the final concentration is identical in all samples.
Step 3: Record the UV-Vis spectrum (e.g., 200-500 nm) for each sample.
Step 4: Identify wavelengths with significant absorbance changes as a function of pH.
Step 5: Plot absorbance at these wavelengths versus pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa values.
3. NMR Spectroscopic Analysis:
Step 1: Prepare a series of NMR samples by dissolving a precise amount of the compound (e.g., 5-10 mg) in 0.6 mL of each D₂O buffer solution.[11]
Step 2: Record ¹H and ¹³C{¹H} NMR spectra for each sample at a constant temperature (e.g., 298 K).
Step 3 (Crucial): Record the same spectra for the "fixed" O-methyl and N-methyl derivatives under identical conditions (e.g., in D₂O at pD 7.4).
Step 4: Analyze the chemical shifts of key reporter signals (e.g., pyrazole ring protons/carbons, pyridinyl protons) as a function of pD.
Step 5: Compare the chemical shifts of the parent compound at each pD to those of the fixed derivatives. A close match in chemical shifts provides strong evidence for the predominant tautomer in that pD range.
Anticipated Results & Interpretation
While experimental data for the exact target molecule is not published, we can construct a predictive summary based on extensive literature for analogous compounds.[3][4][5]
pH / pD Range
Anticipated Dominant Species
Rationale & Key Spectroscopic Signatures
< 2
Cationic (Protonated Pyridine)
UV-Vis: Significant blue shift (hypsochromic shift) compared to neutral species. NMR: Downfield shift of pyridinyl protons.
3 - 7
Equilibrium of Zwitterionic (ZW) and Keto (NH) forms
NMR: Chemical shifts will be intermediate but closer to the "fixed" N-methyl derivative than the O-methyl derivative. The presence of the ZW form is inferred by the influence of the protonated pyridine on the pyrazole ring signals. The high polarity of water strongly favors these polar forms.[5]
7.4
Predominantly Zwitterionic (ZW) and Keto (NH) forms
At physiological pH, the equilibrium heavily favors the polar tautomers. This is critical for molecular modeling and drug design, as the hydrogen bonding capacity and electrostatic surface are completely different from the OH form.
8 - 11
Anionic (Deprotonated Pyrazole)
UV-Vis: Significant red shift (bathochromic shift) as the conjugated system extends. NMR: Upfield shift of pyrazole ring protons due to increased electron density. A single set of averaged signals indicates delocalization of the negative charge across the N-C-O system.
> 12
Anionic
The anionic form is the exclusive species present.
Conclusion for Drug Development
The tautomeric state of 3-(pyridin-3-yl)-1H-pyrazol-5-ol in aqueous solution is not static but exists as a pH-dependent equilibrium. At physiological pH, it is crucial for researchers to recognize that this molecule does not exist primarily as the commonly drawn hydroxy (OH) form. Instead, the evidence from analogous systems strongly indicates a predominance of the more polar keto (NH) and zwitterionic forms.[4][5] This understanding is paramount for accurate in silico modeling, predicting drug-receptor interactions, and interpreting structure-activity relationships. Neglecting the dynamic nature of this tautomeric system can lead to flawed hypotheses and misdirected drug design efforts. The integrated spectroscopic and computational workflow detailed herein provides a reliable and self-validating strategy to confidently define the true nature of such molecules in a biologically relevant context.
References
Purkh, K. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal.
Kwiecień, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules.
Funar-Timofei, A., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Semantic Scholar.
BenchChem. (n.d.). Spectroscopic Analysis of Pyrazoles. Technical Support Center.
Orabi, E. A., et al. (2018). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of Saudi Chemical Society.
Glock, T., et al. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC.
Kappe, C. O., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. HETEROCYCLES.
Elguero, J., et al. (2015). The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate.
Głowiak, T., et al. (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Taylor & Francis Online.
Al-Adiwish, W. M., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate.
Enchev, V., & Angelova, S. (2009). Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones?. ResearchGate.
Claramunt, R. M., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. J. Chem. Soc., Perkin Trans. 2.
Glock, T., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.
Reva, I., et al. (n.d.). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC.
Secrieru, A., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.
Unciti-Broceta, A., et al. (2021). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PMC.
Structural Elucidation of 3-(Pyridin-3-yl)-1H-pyrazol-5-ol: A Comprehensive Guide to ^1H and ^13C NMR Spectral Assignments
Executive Summary 3-(Pyridin-3-yl)-1H-pyrazol-5-ol is a highly versatile heterocyclic scaffold frequently utilized in the development of kinase inhibitors, metalloenzyme modulators, and agrochemicals. Despite its low mol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(Pyridin-3-yl)-1H-pyrazol-5-ol is a highly versatile heterocyclic scaffold frequently utilized in the development of kinase inhibitors, metalloenzyme modulators, and agrochemicals. Despite its low molecular weight, its structural characterization is notoriously complex due to dynamic prototropic tautomerism. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, in-depth guide to the ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectral assignments of this molecule. This guide details the mechanistic causality behind solvent-dependent chemical shifts and establishes a self-validating protocol for accurate spectral acquisition.
Mechanistic Grounding: The Tautomeric Challenge
Before assigning NMR resonances, one must understand the structural dynamics of the pyrazole ring. 3-Substituted 1H-pyrazol-5-ols do not exist as static entities; rather, they exist in a delicate equilibrium between three primary tautomers: the OH-form (enol, 1H-pyrazol-5-ol), the CH-form (keto, 2,4-dihydro-3H-pyrazol-3-one), and the NH-form (1,2-dihydro-3H-pyrazol-3-one)[1].
The dominant tautomer is strictly dictated by the dielectric constant and hydrogen-bonding capacity of the NMR solvent. In polar protic or strongly hydrogen-bond-accepting solvents like DMSO-d6, the OH-form (enol) is heavily favored due to the stabilization of the hydroxyl group via intermolecular hydrogen bonding[2]. Conversely, in non-polar, non-hydrogen-bonding solvents like CDCl3, the equilibrium shifts dramatically toward the CH-form (keto)[2]. This solvent-dependent tautomerism fundamentally alters the electronic environment of the pyrazole C4 position, changing it from an sp2-hybridized methine (CH) to an sp3-hybridized methylene (CH2).
Fig 1: Solvent-dependent tautomeric equilibria of 3-substituted pyrazol-5-ols.
^1H NMR Spectral Assignments & Spin System Analysis
The ^1H NMR spectrum of 3-(pyridin-3-yl)-1H-pyrazol-5-ol (acquired in DMSO-d6 to lock the enol tautomer) is characterized by two distinct regions: the highly deshielded pyridine spin system and the isolated pyrazole proton.
1. The Pyridine Spin System:
The pyridine ring presents a classic AMNX spin system, heavily influenced by the electronegativity of the nitrogen atom.
H2: Located between the pyridine nitrogen and the pyrazole attachment point, H2 is the most deshielded proton due to the combined inductive electron withdrawal of the adjacent nitrogen and the anisotropic effect of the pyrazole ring. It typically appears as a fine doublet (J ≈ 2.0 Hz) near 8.95 ppm.
H6: Adjacent to the nitrogen but further from the pyrazole, H6 appears as a doublet of doublets (J ≈ 4.8, 1.6 Hz) near 8.55 ppm.
H4: Para to the nitrogen, H4 experiences less inductive deshielding than H2/H6 but couples strongly to H5. It manifests as a doublet of doublets or doublet of triplets (J ≈ 8.0, 2.0 Hz) around 8.15 ppm.
H5: The least deshielded pyridine proton, H5, appears as a doublet of doublets (J ≈ 8.0, 4.8 Hz) near 7.45 ppm.
2. The Pyrazole Proton:
In DMSO-d6 (enol form), the C4-H proton appears as a sharp singlet near 6.10 ppm. If the sample is run in CDCl3 (keto form), this signal vanishes, replaced by a 2H singlet near 3.60 ppm corresponding to the C4-CH2 protons[2].
The ^13C NMR assignments reveal the profound impact of resonance on the pyrazole core. The C4 carbon is the most critical diagnostic resonance. In the enol form (DMSO-d6), C4 is highly shielded, appearing around 89.5 ppm.
Causality of the C4 Shift: This anomalous upfield shift is caused by a strong push-pull resonance effect. The lone pairs from the adjacent hydroxyl oxygen and pyrazole nitrogens donate electron density into the aromatic ring, heavily localizing it at the C4 position. In stark contrast, if the keto form is forced (e.g., in CDCl3), C4 shifts upfield to ~40.0 ppm, reflecting a standard sp3 aliphatic carbon[2]. The pyridine carbons follow standard substituent chemical shift rules, with C2 and C6 appearing furthest downfield due to the electronegative nitrogen.
To ensure absolute confidence in these assignments, researchers must employ a self-validating analytical workflow. Relying solely on 1D ^1H NMR is insufficient due to potential tautomeric line broadening and overlapping impurities. By acquiring a 2D HSQC alongside the 1D spectra, the researcher creates a closed-loop validation system: the anomalous chemical shift of the pyrazole proton (~6.10 ppm) can be immediately cross-referenced against its uniquely shielded attached carbon (~89.5 ppm), eliminating ambiguity with baseline artifacts or residual solvent peaks.
Fig 2: Decision tree and workflow for NMR spectral acquisition and assignment.
Step-by-Step Methodology
Sample Preparation: Dissolve 15-20 mg of highly purified 3-(pyridin-3-yl)-1H-pyrazol-5-ol in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: Internal referencing to TMS (0.00 ppm) ensures absolute chemical shift accuracy, which is critical when comparing solvent-dependent tautomeric shifts across different literature sources.
Temperature Equilibration: Insert the sample into the NMR spectrometer and allow it to equilibrate at exactly 298 K for 5 minutes. Causality: Tautomeric equilibria and hydrogen-bonding networks are highly temperature-dependent. Fluctuating temperatures during acquisition cause peak broadening due to intermediate exchange rates.
1D ^1H Acquisition: Acquire the ^1H spectrum using a standard 30-degree pulse program (e.g., zg30 on Bruker systems) with 16-32 scans and a relaxation delay (D1) of 2 seconds.
1D ^13C Acquisition: Acquire the ^13C spectrum with proton decoupling (e.g., zgpg30) using a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C3, C5 of pyrazole; C3 of pyridine).
2D HSQC/HMBC Acquisition: Acquire a ^1H-^13C HSQC to map direct C-H connections. The cross-peak at (6.10 ppm, 89.5 ppm) will definitively confirm the pyrazole C4 position. Follow with an HMBC to map long-range (2-3 bond) couplings, verifying the attachment of the pyridine ring to the pyrazole core by observing correlations from the pyridine H2/H4 protons to the pyrazole C3 quaternary carbon.
References
Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols.Chemistry, Materials Science / Semantic Scholar.
Selective transamidation of the 3-oxo-N-acyl homoserine lactones by hydrazine derivatives.RSC Advances.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Mechanistic Insights: Ligand Design and Coordination Logic
The compound 3-(pyridin-3-yl)-1H-pyrazol-5-ol (hereafter referred to as HL ) is a highly versatile, multifunctional ligand. Its structural topology features a pyrazole ring substituted with a hydroxyl group at the 5-position and a pyridine ring at the 3-position.
Tautomerism and Coordination Modes
In solution, HL exhibits a dynamic tautomeric equilibrium between the enol form (pyrazol-5-ol) and the keto form (pyrazolin-5-one). Upon deprotonation of the hydroxyl group, it forms a monoanionic ligand (L⁻ ).
The primary coordination mode of L⁻ with transition metals (such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺) is N,O-bidentate chelation . The metal center coordinates simultaneously to the pyrazole nitrogen (N2) and the exocyclic phenolate-type oxygen (O5), forming a highly stable five-membered chelate ring[1].
Crucially, because the pyridine nitrogen is located at the meta position relative to the pyrazole attachment point, it is sterically precluded from participating in the primary chelate ring. Instead, this 3-pyridyl nitrogen acts as a remote, secondary donor site. This enables the ligand to bridge multiple metal centers, facilitating the self-assembly of extended Metal-Organic Frameworks (MOFs) or 1D/2D coordination polymers under thermodynamic control[2].
Biological Relevance
Beyond materials science, transition metal complexes featuring pyridylpyrazolone derivatives are actively investigated in pharmaceutical development. Recent studies have demonstrated their potent antiparasitic activity, particularly as targeted inhibitors against Trypanosoma cruzi in Chagas disease models[3].
Causality in Experimental Choices
To successfully synthesize phase-pure complexes with HL , experimental conditions must be rigorously controlled. The causality behind these parameters dictates the final supramolecular architecture:
Solvent Polarity and Protic Nature: Utilizing protic solvents like methanol (MeOH) stabilizes the enol tautomer and facilitates the solvation of metal acetates. This kinetic pathway strongly favors the formation of discrete, mononuclear N,O-bidentate complexes[1]. Conversely, aprotic solvents (e.g., DMF) under hydrothermal conditions provide the activation energy required for the remote 3-pyridyl nitrogen to displace solvent molecules, driving the thermodynamic assembly of polymeric networks[2].
Stoichiometric pH Modulation: The pKa of the pyrazolone hydroxyl group is approximately 7.5. In its neutral state, the ligand competes poorly with solvent molecules for metal coordination. The addition of exactly 1.0 to 1.1 equivalents of a mild base, such as triethylamine (Et₃N), is critical. This ensures complete deprotonation to the active L⁻ species without inducing the premature precipitation of inactive metal hydroxides.
Quantitative Data: Spectroscopic Markers
Tracking the coordination of HL requires precise spectroscopic monitoring. The table below summarizes the diagnostic shifts observed when the free ligand transitions into an N,O-chelated metal complex.
Parameter
Free Ligand (HL)
Metal Complex [M(L)₂]
Diagnostic Implication
IR: ν(C=O) / ν(C-O)
~1650 cm⁻¹ (keto form)
~1580 cm⁻¹
Downward shift indicates deprotonation and strong M-O bond formation.
IR: ν(C=N) pyrazole
~1590 cm⁻¹
~1560 cm⁻¹
Shift confirms coordination via the pyrazole N2 atom.
IR: ν(C=N) pyridine
~1600 cm⁻¹
~1600 cm⁻¹ (Monomer)
Remains unchanged if uncoordinated; shifts lower if acting as a bridge.
¹H NMR: OH proton
~11.5 ppm (br, s)
Absent
Absolute confirmation of hydroxyl deprotonation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Ambient Synthesis of Mononuclear[Cu(L)₂(H₂O)₂]
Designed for kinetic control to yield discrete molecular complexes.
Ligand Preparation: Suspend 2.0 mmol of HL in 20 mL of anhydrous methanol.
Deprotonation: Add 2.1 mmol of triethylamine (Et₃N) dropwise while stirring.
Causality: The slight excess of base ensures complete conversion to the anionic L⁻ form, maximizing the availability of the N,O-chelation pocket.
Metal Addition: Dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 10 mL of methanol. Add this solution dropwise to the ligand mixture over 15 minutes.
Causality: Dropwise addition prevents local supersaturation, avoiding the kinetic trapping of amorphous aggregates.
Isolation: Stir at room temperature for 4 hours. Filter the resulting precipitate, wash with cold methanol (3 × 5 mL), and dry under vacuum.
Self-Validation Checkpoint:
Visual: An immediate color change from pale blue to deep green/brown indicates successful ligand-to-metal charge transfer (LMCT).
Chemical: The pH of the filtrate must remain between 6.5 and 7.0. A drop below pH 5.0 indicates incomplete initial deprotonation, which directly correlates to a compromised yield.
Protocol B: Hydrothermal Synthesis of Zn(II) 2D Coordination Polymer
Designed for thermodynamic control to yield extended bridging networks.
Reaction Mixture: Combine 1.0 mmol of HL and 1.0 mmol of Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in a solvent mixture of DMF/H₂O (10 mL, 4:1 v/v).
Activation: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.
Thermal Processing: Seal and heat the autoclave to 120 °C for 48 hours.
Causality: Elevated temperature and pressure overcome the activation barrier for the 3-pyridyl nitrogen to coordinate, forcing the system out of discrete mononuclear states into a thermodynamically stable polymeric lattice.
Controlled Cooling: Cool the system to room temperature at a rate of 5 °C/hour.
Causality: Slow cooling minimizes nucleation sites, promoting the growth of large, diffraction-quality single crystals.
Self-Validation Checkpoint:
Physical: The formation of highly faceted, transparent crystals rather than an opaque powder validates that thermodynamic control was achieved.
Analytical: Powder X-ray Diffraction (PXRD) of the bulk sample must yield a pattern matching the simulated single-crystal data, confirming phase purity.
Workflow Visualization
Workflow of 3-(pyridin-3-yl)-1H-pyrazol-5-ol coordination pathways.
References
Title: Template Synthesis of the Copper(II)
Title: Synthesis of the Cobalt(II)
Title: Activity of pyridyl-pyrazolone derivatives against Trypanosoma cruzi
Source: Experimental Parasitology, 2024
URL
Advanced Methodologies for the Incorporation of 3-(Pyridin-3-yl)-1H-pyrazol-5-ol into Metal-Organic Frameworks (MOFs)
Executive Summary The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 3-(pyridin-3-yl)-1H-pyrazol-5-ol is a highly versatile, bifunctio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 3-(pyridin-3-yl)-1H-pyrazol-5-ol is a highly versatile, bifunctional N,O-donor ligand. By combining the robust coordination chemistry of the pyridine and pyrazole nitrogen atoms with the hard Lewis-base character of the pyrazol-5-ol oxygen, this ligand enables the construction of structurally diverse and highly functionalized MOFs. This application note provides a comprehensive, self-validating guide for researchers and drug development professionals looking to incorporate this ligand into transition metal and lanthanide-based frameworks for downstream applications in drug delivery, gas separation, and luminescent biosensing.
Mechanistic Rationale: The Pyridyl-Pyrazolol Pharmacophore & MOF Topology
As a Senior Application Scientist, I emphasize that successful MOF synthesis begins with a deep mechanistic understanding of the ligand's behavior in solution.
Tautomerism & Coordination: 3-(pyridin-3-yl)-1H-pyrazol-5-ol exists in a solvent-dependent tautomeric equilibrium between the enol (pyrazol-5-ol) and keto (5-pyrazolone) forms. Under basic conditions, it deprotonates to form an anionic N,O-donor. While standard pyridylpyrazole ligands exclusively offer N,N-coordination[1], the addition of the hydroxyl group introduces a hard oxygen donor. According to Hard-Soft Acid-Base (HSAB) theory, this allows the ligand to form strong bridging coordination networks with hard lanthanide ions (e.g., Eu³⁺, Tb³⁺, Ce³⁺)[2], while maintaining the ability to chelate softer transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺)[3].
The Antenna Effect: In lanthanide-based MOFs, f-f electronic transitions are Laporte-forbidden, resulting in weak direct excitation. Pyridylpyrazole derivatives act as highly efficient "antennas." The ligand absorbs UV energy and transfers it to the metal center via its triplet state, yielding intense luminescence with quantum yields reported up to 92% in structurally similar Tb³⁺ frameworks[2],[4].
Figure 1: Tautomeric equilibrium and coordination modes of 3-(pyridin-3-yl)-1H-pyrazol-5-ol.
Pre-Synthesis Considerations: Thermodynamics vs. Kinetics
MOF synthesis is fundamentally an exercise in controlling crystallization kinetics. Amorphous precipitates form when coordinate bonds form too rapidly and irreversibly.
Solvent Decomposition Causality: N,N-Dimethylformamide (DMF) is the solvent of choice. Upon heating above 80 °C, DMF slowly hydrolyzes to release dimethylamine. This gradual, in-situ generation of a base slowly deprotonates the pyrazol-5-ol, ensuring a controlled nucleation rate that favors the thermodynamic crystalline product over kinetic amorphous phases[5].
Modulator Selection: The addition of a monocarboxylic acid (e.g., acetic acid) is critical for transition metal MOFs. The acetate ions compete with the pyrazolol ligand for metal coordination sites. This reversible binding acts as an "error-correction" mechanism during crystal growth, yielding highly crystalline, defect-free frameworks suitable for Single-Crystal X-Ray Diffraction (SCXRD).
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems to ensure reproducibility across different laboratory environments.
Protocol A: Solvothermal Synthesis of a Porous Zinc Framework (Zn-PyPzO)
Objective: Synthesize a robust, high-surface-area MOF for drug encapsulation.
Materials: Zn(NO₃)₂·6H₂O, 3-(pyridin-3-yl)-1H-pyrazol-5-ol, DMF, Ethanol, Glacial Acetic Acid.
Dissolution: Dissolve 0.1 mmol of the ligand and 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of a DMF/EtOH (1:1 v/v) mixture. Causality: The mixed solvent balances ligand solubility (DMF) and volatility (EtOH) to generate the optimal autogenous pressure inside the autoclave.
Modulation: Add 0.5 mL of glacial acetic acid to the mixture.
Validation Check 1 (Critical): Sonicate the mixture for 10 minutes. The solution must be optically clear. Any undissolved particulate matter will act as heterogeneous nucleation sites, ruining the crystal size distribution. Filter through a 0.22 µm PTFE syringe filter if necessary.
Heating: Transfer the solution to a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat isothermally at 120 °C for 72 hours.
Controlled Cooling: Cool to room temperature at a strict rate of 0.1 °C/min. Causality: Rapid cooling induces thermal shock, causing the crystals to crack and lose their single-crystal integrity.
Harvesting & Activation: Decant the mother liquor. Wash the resulting colorless block crystals with fresh DMF (3 × 5 mL). Perform a solvent exchange by soaking the crystals in anhydrous acetone (3 × 5 mL over 3 days). Activate under dynamic vacuum at 100 °C for 12 hours. Causality: Acetone possesses a much lower surface tension than DMF. Exchanging the solvent prevents capillary-force-induced pore collapse during vacuum evacuation.
Protocol B: Synthesis of a Luminescent Europium Framework (Eu-PyPzO)
Objective: Synthesize a red-emitting MOF for optical biosensing.
Materials: EuCl₃·6H₂O, 3-(pyridin-3-yl)-1H-pyrazol-5-ol, DMF, Triethylamine (TEA).
Dissolution: Dissolve 0.1 mmol of EuCl₃·6H₂O and 0.15 mmol of the ligand in 5 mL of DMF.
Deprotonation: Add 10 µL of TEA. Causality: Lanthanides are hard acids and require the fully deprotonated anionic O-donor of the pyrazol-5-ol for stable M-O bond formation[2].
Heating: Heat the mixture in a tightly sealed 20 mL scintillation vial at 90 °C for 48 hours.
Validation Check 2: Irradiate the resulting crystalline powder with a 365 nm UV lamp. A brilliant red emission visually confirms the successful incorporation of Eu³⁺ and the activation of the ligand-to-metal energy transfer (antenna effect)[4].
Figure 2: Standardized solvothermal workflow for pyridyl-pyrazolol MOF synthesis.
Downstream Characterization & Validation
To ensure the synthesized frameworks meet the rigorous standards required for pharmaceutical and sensing applications, researchers should benchmark their products against the following expected quantitative parameters.
Analytical Property
Expected Profile: Zn-PyPzO
Expected Profile: Eu-PyPzO
Primary Analytical Technique
Coordination Topology
3D Porous Framework (N,N-chelation)
1D/2D Coordination Polymer (N,O-bridging)
Single-Crystal X-Ray Diffraction (SCXRD)
BET Surface Area
800 – 1,200 m²/g
< 100 m²/g (Non-porous)
N₂ Adsorption Isotherms (77 K)
Thermal Stability
Stable up to 350 °C
Stable up to 400 °C
Thermogravimetric Analysis (TGA)
Primary Emission Peak
~420 nm (Ligand-centered blue)
614 nm (⁵D₀ → ⁷F₂ transition, Red)
Photoluminescence Spectroscopy
Quantum Yield (Φ)
< 5%
40% – 70%
Integrating Sphere Spectrofluorometry
Applications in Drug Development & Biosensing
For drug development professionals, the incorporation of 3-(pyridin-3-yl)-1H-pyrazol-5-ol into MOFs opens two distinct therapeutic avenues:
Targeted Drug Delivery Vehicles: The Zn-PyPzO framework relies on moderately strong N-donor interactions. These coordination bonds are highly responsive to acidic microenvironments. When the MOF reaches a tumor microenvironment (pH ~6.0), the pyrazolate nitrogen undergoes protonation. This triggers a controlled, stimuli-responsive framework disassembly, releasing encapsulated chemotherapeutics (e.g., Doxorubicin) directly at the target site while remaining stable in physiological blood conditions (pH 7.4).
Diagnostic Biosensing: The Eu-PyPzO framework serves as a highly sensitive luminescent probe. The luminescence of the Eu³⁺ center is exquisitely sensitive to its immediate coordination environment. The displacement of coordinated water or solvent molecules by specific disease biomarkers (such as phosphate-based metabolites or specific amino acids) alters the local vibrational quenching, resulting in a quantifiable luminescent "turn-on" or "turn-off" response that can be detected via standard fluorometric assays[2].
utilizing 3-(pyridin-3-yl)-1H-pyrazol-5-ol as a scaffold in drug discovery
Application Note & Protocol: Harnessing the 3-(Pyridin-3-yl)-1H-pyrazol-5-ol Scaffold in Targeted Drug Discovery Executive Summary & Pharmacophore Rationale The 3-(pyridin-3-yl)-1H-pyrazol-5-ol scaffold represents a high...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol: Harnessing the 3-(Pyridin-3-yl)-1H-pyrazol-5-ol Scaffold in Targeted Drug Discovery
Executive Summary & Pharmacophore Rationale
The 3-(pyridin-3-yl)-1H-pyrazol-5-ol scaffold represents a highly versatile, bio-privileged motif in modern medicinal chemistry. Combining the electron-deficient, hydrogen-bond-accepting properties of a pyridine ring with the tautomeric, amphoteric nature of a pyrazol-5-ol core, this scaffold is uniquely suited for designing ATP-competitive kinase inhibitors and allosteric modulators. The scaffold's ability to form robust hydrogen bond networks makes it highly effective in targeting the hinge regions of kinases such as Activin Receptor-Like Kinase 2 (ALK2) [1] and modulating lipid phosphatases like SHIP1 [3].
Causality in Scaffold Design :
Tautomerism : The pyrazol-5-ol core exists in equilibrium with its pyrazolin-3-one tautomer. This dynamic state allows the molecule to adapt its hydrogen-bond donor/acceptor profile depending on the microenvironment of the target protein's binding pocket.
Pyridine Nitrogen : The N-atom at the 3-position of the pyridine ring provides a critical hydrogen bond acceptor, often interacting with conserved lysine or backbone amide residues in kinase hinge regions.
Hydroxyl Functionalization : The -OH group serves as a synthetic handle for late-stage diversification (e.g., O-alkylation or triflation for cross-coupling), allowing precise tuning of lipophilicity (logP) and steric bulk to optimize target residence time.
In the context of Fibrodysplasia Ossificans Progressiva (FOP), mutant ALK2 (R206H) hyperactivates the SMAD 1/5/8 pathway. Pyridyl-pyrazole derivatives act as potent ATP-competitive inhibitors, physically blocking the ATP-binding pocket and halting this aberrant osteogenic signaling [2].
ALK2 signaling pathway and its targeted inhibition by pyridyl-pyrazole derivatives.
Self-Validating Experimental Protocols
To ensure high-fidelity library generation, the synthesis and functionalization of the 3-(pyridin-3-yl)-1H-pyrazol-5-ol scaffold must follow a self-validating workflow. The following protocol details the synthesis of the core scaffold and its subsequent regioselective O-alkylation.
Protocol 1: Synthesis of the Core 3-(Pyridin-3-yl)-1H-pyrazol-5-ol Scaffold
Rationale : The construction of the pyrazole core is achieved via the condensation of a 1,3-dicarbonyl intermediate with hydrazine. We utilize ethyl 3-oxo-3-(pyridin-3-yl)propanoate to ensure the correct placement of the pyridine ring relative to the pyrazole hydroxyl group.
Step-by-Step Methodology :
Claisen Condensation :
Action: In an oven-dried flask under N₂, dissolve ethyl nicotinate (1.0 eq) and ethyl acetate (1.5 eq) in anhydrous THF. Slowly add NaH (60% dispersion in mineral oil, 2.0 eq) at 0 °C.
Causality: NaH deprotonates ethyl acetate to form an enolate, which attacks the ester carbonyl of ethyl nicotinate. The low temperature prevents the self-condensation of ethyl acetate.
Validation: Quench a 50 µL aliquot in saturated NH₄Cl. TLC (Hexane/EtOAc 1:1) should show the disappearance of ethyl nicotinate and the appearance of a highly UV-active spot (the 1,3-ketoester).
Cyclization :
Action: Concentrate the crude 1,3-ketoester and redissolve in absolute ethanol. Add hydrazine hydrate (1.2 eq) and glacial acetic acid (catalytic, 0.1 eq). Reflux at 80 °C for 4 hours.
Causality: Hydrazine attacks the highly electrophilic ketone carbonyl first, followed by intramolecular cyclization onto the ester, expelling ethanol to form the pyrazol-5-ol ring. Acetic acid accelerates the imine formation.
Validation: Monitor by LC-MS. The desired product will show an[M+H]⁺ peak at m/z 162.06.
Isolation and Tautomeric Verification :
Action: Cool the reaction to room temperature. The product often precipitates. Filter and wash with cold ethanol.
Validation (Critical): Perform ¹H NMR in DMSO-d₆. The presence of a broad singlet around 11.5-12.5 ppm indicates the exchangeable -OH/-NH protons, while a sharp singlet at ~6.0 ppm confirms the pyrazole C4-H. The absence of a methylene signal (~4.0 ppm) confirms complete enolization to the pyrazol-5-ol tautomer rather than the pyrazolin-3-one form.
Protocol 2: Regioselective O-Alkylation for Library Generation
Rationale : Functionalizing the -OH group while leaving the pyrazole -NH intact is crucial for maintaining the hinge-binding hydrogen bond donor in kinase targets.
Step-by-Step Methodology :
Base Selection :
Action: Dissolve 3-(pyridin-3-yl)-1H-pyrazol-5-ol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature.
Causality: K₂CO₃ is a mild base that preferentially deprotonates the more acidic hydroxyl group (pKa ~ 8-9) over the pyrazole nitrogen (pKa ~ 14), directing the nucleophilic attack via the oxygen atom.
Alkylation :
Action: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise. Stir at 50 °C for 6 hours.
Validation: LC-MS will show the mass of the alkylated product. To distinguish between O-alkylation and N-alkylation, perform 2D NOESY NMR. An O-alkylated product will show NOE cross-peaks between the alkyl protons and the pyrazole C4-H, but no cross-peaks with the pyridine protons, confirming regioselectivity.
Self-validating synthetic workflow for pyridyl-pyrazol-5-ol scaffold derivatives.
The following table summarizes the impact of scaffold functionalization on target inhibition, drawing from established literature on pyridyl-pyrazole derivatives in kinase and phosphatase models[1, 3].
Compound / Modification
Target
IC₅₀ / EC₅₀
Physicochemical Impact
Mechanistic Rationale
Unsubstituted Core
ALK2 (R206H)
> 10 µM
Low logP, high aqueous solubility.
Lacks hydrophobic interactions required for deep pocket binding.
O-Benzyl Derivative
SHIP1
1.2 µM
Increased logP, enhanced BBB penetration.
Benzyl group occupies the hydrophobic allosteric pocket [3].
C4-Aryl Substitution
ALK2 (R206H)
684 nM
Increased steric bulk, rigidified conformation.
Aryl group engages in π-π stacking with the gatekeeper residue [1].
N1-Ethyl Substitution
ALK2 (R206H)
> 10 µM
Loss of H-bond donor.
Complete loss of activity due to disruption of ATP hinge binding [1].
N2-Ethyl Substitution
ALK2 (R206H)
94.3 nM
Favorable vector into solvent channel.
Improved potency (6.5-fold) by optimizing solvent-exposed interactions [1].
Conclusion
The 3-(pyridin-3-yl)-1H-pyrazol-5-ol scaffold is a highly tunable, privileged structure in drug discovery. By understanding the causality behind its tautomeric forms and regioselective functionalization, researchers can systematically design highly potent and selective inhibitors. The self-validating protocols provided ensure that synthetic efforts yield the precise regioisomers required for optimal target engagement.
References
Structural Basis of Activin Receptor-Like Kinase 2 (R206H) Inhibition by Bis-heteroaryl Pyrazole-Based Inhibitors for the Treatment of Fibrodysplasia Ossificans Progressiva Identified by the Integration of Ligand-Based and Structure-Based Drug Design Approaches. ACS Omega. 1
Structural Basis of Activin Receptor-Like Kinase 2 (R206H) Inhibition by Bis-heteroaryl Pyrazole-Based Inhibitors for the Treatment of Fibrodysplasia Ossificans Progressiva Identified by the Integration of Ligand-Based and Structure-Based Drug Design Approaches. PMC. 2
Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models. PMC.3
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. 4
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. 5
Regioselective N-Alkylation of 3-(pyridin-3-yl)-1H-pyrazol-5-ol: Strategic Workflows for Drug Development
Executive Summary The functionalization of 3-(pyridin-3-yl)-1H-pyrazol-5-ol is a critical transformation in the synthesis of advanced pharmaceutical intermediates. However, this scaffold presents a classic challenge in h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of 3-(pyridin-3-yl)-1H-pyrazol-5-ol is a critical transformation in the synthesis of advanced pharmaceutical intermediates. However, this scaffold presents a classic challenge in heterocyclic chemistry: it is an ambident nucleophile. Depending on the tautomeric state and reaction conditions, alkylation can occur at the N1 nitrogen, the N2 nitrogen, or the exocyclic oxygen (O-alkylation).
This Application Note provides a comprehensive, field-proven guide to achieving strict regiocontrol during the alkylation of 3-(pyridin-3-yl)-1H-pyrazol-5-ol. By manipulating solvent polarity, base hardness, and steric environments, drug development professionals can predictably route the reaction to the desired regioisomer.
To design a successful alkylation protocol, one must first understand the causality behind the molecule's reactivity. 3-(pyridin-3-yl)-1H-pyrazol-5-ol exists in a dynamic tautomeric equilibrium with its keto form, 5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one.
Hard-Soft Acid-Base (HSAB) Theory
The choice of base and solvent dictates the chemoselectivity between N-alkylation and O-alkylation.
N-Alkylation (Softer Nucleophile): Favored by hard bases (e.g.,
K2CO3
,
Cs2CO3
) in highly polar aprotic solvents like DMSO or DMF. These solvents strongly solvate the alkali metal cation, leaving the pyrazolate anion "naked" and highly reactive, which kinetically drives the reaction toward the nitrogen centers[1].
O-Alkylation (Harder Nucleophile): Favored by softer bases (e.g.,
Ag2CO3
) or under Mitsunobu conditions, where the oxygen atom acts as the primary nucleophile[2].
Steric vs. Electronic Control (N1 vs. N2)
When N-alkylation is favored, the regioselectivity between N1 and N2 is governed by steric hindrance. In 3-(pyridin-3-yl)-1H-pyrazol-5-ol, the N2 position is adjacent to the bulky pyridin-3-yl ring, whereas the N1 position is adjacent to the smaller hydroxyl/oxo group. Consequently, standard basic conditions heavily favor N1-alkylation as the kinetic product[1]. To force N2-alkylation, thermodynamic conditions (higher temperatures) or specific protecting-group transpositions are required[3].
Reaction Pathways & Workflow Architecture
Fig 1: Reaction pathways and regioselectivity in the alkylation of 3-(pyridin-3-yl)-1H-pyrazol-5-ol.
Fig 2: Step-by-step workflow for the O-protection directed regioselective N-alkylation strategy.
Experimental Protocols
Protocol A: Direct Kinetically-Controlled N1-Alkylation
This protocol utilizes the
K2CO3
/DMSO system to exploit the steric bias of the substrate, driving the reaction toward the less hindered N1 position[1].
Materials:
3-(pyridin-3-yl)-1H-pyrazol-5-ol (1.0 equiv)
Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 equiv)
Anhydrous
K2CO3
(1.5 equiv)
Anhydrous DMSO
Step-by-Step Procedure:
Deprotonation: Charge a flame-dried round-bottom flask with 3-(pyridin-3-yl)-1H-pyrazol-5-ol and anhydrous
K2CO3
. Add anhydrous DMSO to achieve a 0.2 M concentration. Stir the suspension at 25 °C for 30 minutes. Causality: Pre-stirring ensures complete formation of the pyrazolate anion before the electrophile is introduced.
Alkylation: Add the alkyl halide dropwise over 5 minutes. Maintain the reaction at 25 °C to prevent thermodynamic equilibration to the N2 isomer.
Monitoring: Stir for 12–18 hours. Monitor completion via TLC (EtOAc/Hexanes) or LC-MS.
Workup: Quench the reaction by pouring it into ice water (5× volume of DMSO). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (to remove residual DMSO), dry over
Na2SO4
, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography.
Validation & Analytical QC:
Self-Validation: Perform 2D NOESY NMR on the isolated product. An NOE cross-peak between the newly introduced N-alkyl protons and the pyrazole C4-H (typically
δ
6.0–6.5 ppm) confirms N-alkylation. The absence of an NOE between the N-alkyl protons and the pyridyl ortho-protons confirms N1-alkylation over N2-alkylation[1].
For the introduction of electron-withdrawing alkyl groups (e.g., propionitriles or propionates), a catalyst-free aza-Michael addition provides >99:1 N1 regioselectivity due to attractive non-covalent interactions in the transition state[4].
Step-by-Step Procedure:
Reaction Setup: Dissolve 3-(pyridin-3-yl)-1H-pyrazol-5-ol (1.0 equiv) in DMSO (0.5 M).
Addition: Add the Michael acceptor (e.g., ethyl acrylate or acrylonitrile) (1.2 equiv). No base is required.
Heating: Stir the mixture at 60 °C for 24 hours under an ambient atmosphere.
Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Evaporate the solvent to yield the highly regiopure N1-alkylated product.
Validation & Analytical QC:
Self-Validation: The absence of base prevents O-alkylation entirely. ¹H NMR will show the characteristic triplet-triplet splitting pattern of the newly formed N-CH₂-CH₂-EWG chain.
Quantitative Data Summaries
To assist in protocol selection, the following table summarizes the causal relationship between reaction conditions and the resulting regiochemical ratios. Data is synthesized from standardized pyrazole alkylation optimizations[1][2][4].
Table 1: Optimization of Base and Solvent for Regioselective Alkylation
Entry
Base
Solvent
Temp (°C)
Major Product
N1 : N2 : O Ratio
Isolated Yield (%)
1
K2CO3
DMSO
25
N1-Alkyl
85 : 10 : 5
82
2
Cs2CO3
DMF
25
N1-Alkyl
90 : 8 : 2
88
3
NaH
THF
0 to 25
N1/N2 Mix
45 : 45 : 10
76
4
Ag2CO3
Toluene
80
O-Alkyl
5 : 5 : 90
71
5
LiOH
MeCN
60
N2-Alkyl
20 : 75 : 5
68
Note:
Cs2CO3
in DMF (Entry 2) provides the highest kinetic N1-selectivity due to the massive cesium cation exerting minimal tight-ion pairing, maximizing the nucleophilicity of the pyrazolate nitrogen.
Application Note: Synthesis and Kinase Inhibition Profiling of 3-(Pyridin-3-yl)-1H-pyrazol-5-ol Derivatives
Executive Summary The pyrazole scaffold is a privileged pharmacophore in oncology, forming the structural foundation for several FDA-approved kinase inhibitors. This application note details the rationale, synthetic meth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole scaffold is a privileged pharmacophore in oncology, forming the structural foundation for several FDA-approved kinase inhibitors. This application note details the rationale, synthetic methodologies, and biological evaluation protocols for 3-(pyridin-3-yl)-1H-pyrazol-5-ol derivatives. By providing a comprehensive, step-by-step guide grounded in mechanistic causality, this document enables drug development professionals to synthesize these derivatives and accurately profile their efficacy against critical oncogenic targets such as EGFR, VEGFR2, and CDK-2.
Rationale & Pharmacophore Design
Pyrazole-based derivatives possess a wide array of anti-cancer bioactivities, with commercialized drugs like Ruxolitinib and Crizotinib validating the clinical utility of the pyrazole moiety[1]. Within this chemical space, 3-(pyridin-3-yl)-1H-pyrazol-5-ol derivatives have emerged as highly potent, ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) and cyclin-dependent kinases[1][2].
The structural design is highly intentional:
Pyrazol-5-ol Core: Acts as a purine bioisostere, allowing the molecule to anchor deeply within the highly conserved ATP-binding pocket of kinases.
Pyridin-3-yl Substituent: Enhances aqueous solubility while providing a critical nitrogen atom capable of forming strong hydrogen bonds with the hinge region of the kinase domain.
Active VEGFR2 facilitates the construction of blood vessel networks essential for tumor survival, making its inhibition a primary strategy for treating liver and solid cancers[1]. Similarly, the dysregulation and overexpression of EGFR are strongly associated with aggressive epithelial cancers[2]. By functionalizing the pyrazol-5-ol core through multi-component reactions (e.g., forming N-Mannich bases), researchers can synthesize derivatives with nanomolar IC50 values against these targets[1][3][4].
Target Pathway Context
Figure 1: Mechanism of action for pyrazol-5-ol derivatives in RTK signaling pathways.
Synthetic Strategy & Workflow
The synthesis of the core 3-(pyridin-3-yl)-1H-pyrazol-5-ol relies on a robust, scalable two-step sequence: a Claisen condensation to generate a β-keto ester intermediate, followed by a cyclocondensation with hydrazine hydrate. Once the core is established, it serves as a versatile platform for derivatization. For example, reacting the core with aromatic aldehydes and secondary amines yields N-Mannich bases that have demonstrated potent dual VEGFR2/CDK-2 inhibition[1].
Figure 2: Synthetic workflow for 3-(pyridin-3-yl)-1H-pyrazol-5-ol kinase inhibitors.
Detailed Experimental Protocols
Protocol A: Synthesis of the 3-(pyridin-3-yl)-1H-pyrazol-5-ol Core
Objective: To synthesize the foundational pyrazole scaffold with high purity for downstream diversification.
Step 1: Claisen Condensation
Reagent Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, suspend sodium ethoxide (1.5 eq) in anhydrous tetrahydrofuran (THF).
Causality: Sodium ethoxide is selected as the base because its conjugate acid (ethanol) matches the ester leaving groups of the reactants. This prevents unwanted transesterification side reactions while providing sufficient basicity to deprotonate the ethyl acetate.
Addition: Dropwise add a mixture of ethyl nicotinate (1.0 eq) and anhydrous ethyl acetate (1.2 eq) at 0°C to control the exothermic enolate formation.
Reaction: Reflux the mixture for 12 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1).
Self-Validating Step: The complete disappearance of the ethyl nicotinate spot under UV light (254 nm) confirms full conversion to the β-keto ester intermediate.
Workup: Quench the reaction with 1M HCl to pH 5. Extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate in vacuo.
Step 2: Cyclocondensation
Reaction: Dissolve the crude β-keto ester in absolute ethanol. Add hydrazine hydrate (1.5 eq) dropwise at room temperature.
Causality: Ethanol is utilized as the solvent because it effectively dissolves both the lipophilic β-keto ester and the hydrophilic hydrazine hydrate, creating a homogenous environment that accelerates the nucleophilic attack.
Reflux: Heat the mixture to reflux for 6 hours.
Purification: Cool the mixture to 0°C. Adjust the pH to ~6.5 using dilute acetic acid.
Causality: The resulting pyrazol-5-ol product is amphoteric. Adjusting the pH to its isoelectric point forces the product to precipitate out of the solution, allowing for high-purity isolation via simple vacuum filtration, thereby bypassing labor-intensive column chromatography.
Recovery: Filter the white/off-white precipitate, wash with cold ethanol, and dry under high vacuum.
Protocol B: Derivatization to N-Mannich Bases
Objective: To synthesize targeted kinase inhibitors via a multi-component reaction[1].
Reaction Setup: In a microwave-safe vial, combine the 3-(pyridin-3-yl)-1H-pyrazol-5-ol core (1.0 eq), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.2 eq), and a secondary amine (e.g., morpholine, 1.2 eq) in ethanol.
Catalysis: Add a catalytic amount of glacial acetic acid to activate the aldehyde carbonyl toward nucleophilic attack.
Microwave Irradiation: Irradiate the mixture at 80°C for 15 minutes.
Causality: Microwave-assisted synthesis ensures rapid, uniform heating, which significantly reduces reaction times and minimizes the formation of thermodynamic side products compared to traditional thermal reflux[2].
Isolation: Pour the mixture into crushed ice. Filter the resulting solid and recrystallize from hot ethanol to yield the pure N-Mannich base.
Kinase Inhibition Assay Protocol (ADP-Glo™)
Objective: To evaluate the IC50 values of the synthesized derivatives against recombinant RTKs (e.g., EGFR and VEGFR2).
Assay Preparation: Prepare a 1x Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrazole derivatives in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.
Enzyme Reaction: In a 384-well white microplate, mix 2 µL of the compound with 2 µL of recombinant kinase (EGFR or VEGFR2). Incubate for 15 minutes at room temperature to allow for ATP-competitive pre-binding.
Initiation: Add 2 µL of an ATP/Substrate mix (with ATP concentration set at the specific
Km
for the kinase) to initiate the reaction. Incubate for 60 minutes.
Detection: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Causality: The ADP-Glo assay measures the ADP formed during the kinase reaction. By depleting unreacted ATP and converting the generated ADP into luminescence, this assay eliminates background fluorescence—a common and highly disruptive artifact when testing highly conjugated, aromatic pyrazole derivatives.
Readout: Add 12 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal. Read on a microplate luminometer.
Self-Validating System: Include a positive control (e.g., Erlotinib for EGFR, Sorafenib for VEGFR2) and a no-enzyme negative control on every plate. The assay run is only validated if the calculated Z'-factor is >0.5 and the reference inhibitor IC50 matches established literature values.
Quantitative Data Summary
The following table summarizes the kinase inhibition profiles of various recently developed pyrazole derivatives, highlighting the potency of dual-targeting and specific functional group modifications.
Application Notes & Protocols: Catalytic Applications of Ruthenium Complexes with 3-(Pyridin-3-yl)-1H-pyrazol-5-ol
Introduction: The Strategic Advantage of Pyridyl-Pyrazolol Ligands in Ruthenium Catalysis Ruthenium complexes are workhorses in modern organic synthesis, prized for their versatility across a wide range of catalytic tran...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of Pyridyl-Pyrazolol Ligands in Ruthenium Catalysis
Ruthenium complexes are workhorses in modern organic synthesis, prized for their versatility across a wide range of catalytic transformations, including hydrogenation, oxidation, and metathesis.[1][2] The performance of a ruthenium catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands. Among the vast library of available ligands, those incorporating N-heterocyclic fragments like pyridine and pyrazole have proven particularly effective, offering a blend of stability, tunable electronic properties, and often direct participation in the catalytic cycle.[3][4]
This guide focuses on the catalytic applications of ruthenium complexes featuring the 3-(pyridin-3-yl)-1H-pyrazol-5-ol ligand. This specific ligand architecture offers several strategic advantages:
Bidentate N,N or N,O Coordination: The pyridyl and pyrazolyl nitrogen atoms provide a robust bidentate chelate for the ruthenium center.
Proton-Responsive Functionality: The pyrazol-5-ol motif exists in a keto-enol tautomerism. The acidic proton of the pyrazole NH or enol OH group is "proton-responsive."[5] Deprotonation under basic reaction conditions creates an anionic ligand, enhancing its electron-donating ability and potentially opening a coordination site, which can significantly accelerate catalytic turnover.[3][4] This functionality is a hallmark of highly active transfer hydrogenation catalysts.
Tunable Steric and Electronic Properties: The pyridine and pyrazole rings can be substituted to fine-tune the catalyst's properties for specific substrates and applications.
While direct catalytic studies of ruthenium complexes with the precise 3-(pyridin-3-yl)-1H-pyrazol-5-ol ligand are emerging, extensive research on structurally analogous pyridyl-pyrazolyl systems provides a strong foundation for predicting their behavior and utility.[3][5][6] This document leverages these authoritative findings to outline the primary catalytic application—transfer hydrogenation of ketones—and provides detailed protocols for researchers, scientists, and drug development professionals.
Section 1: Synthesis and Characterization of the Catalyst Precursor
The most common and effective catalyst precursors for this class of ligands are Ru(II)-arene complexes. A typical synthesis involves the reaction of the ligand with a suitable ruthenium dimer, such as [RuCl2(p-cymene)]2.
Protocol 1: Synthesis of [RuCl(p-cymene)(κ²-N,O-3-(pyridin-3-yl)-1H-pyrazol-5-olate)]
This protocol describes a general procedure for the synthesis of a representative catalyst precursor.
Materials:
3-(pyridin-3-yl)-1H-pyrazol-5-ol (1.0 eq)
[RuCl₂(p-cymene)]₂ (0.5 eq)
Sodium Methoxide (NaOMe) (1.0 eq)
Anhydrous, degassed Methanol (MeOH)
Anhydrous, degassed Dichloromethane (DCM)
Schlenk flask and standard Schlenk line equipment
Magnetic stirrer and hotplate
Procedure:
Ligand Deprotonation: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-(pyridin-3-yl)-1H-pyrazol-5-ol and anhydrous methanol. Stir the suspension and add a solution of sodium methoxide (1.0 eq) in methanol dropwise. Stir for 30 minutes at room temperature to ensure complete deprotonation, forming the sodium pyrazolate salt.
Complexation: In a separate Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ in anhydrous dichloromethane.
Reaction: Transfer the ruthenium solution to the methanolic suspension of the sodium pyrazolate salt via cannula.
Reflux: Heat the resulting mixture to reflux (approx. 45-50 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Redissolve the solid residue in a minimum amount of dichloromethane and filter through celite to remove sodium chloride salts.
Purification: Concentrate the filtrate and precipitate the product by adding cold pentane or hexane. Collect the solid by filtration, wash with a small amount of cold pentane, and dry under vacuum.
Characterization: The resulting complex should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The coordination of the ligand is confirmed by shifts in the proton signals of the pyridine and pyrazole rings compared to the free ligand.
Section 2: Core Catalytic Application: Transfer Hydrogenation of Ketones
Ruthenium complexes bearing proton-responsive pyridyl-pyrazole type ligands are exceptionally active for the transfer hydrogenation (TH) of ketones to secondary alcohols.[3][4][6] This reaction typically uses an inexpensive and readily available hydrogen source, such as 2-propanol, and is promoted by a small amount of base.
Mechanistic Insights
The transfer hydrogenation is widely believed to proceed via an "inner-sphere" mechanism.[5] The key steps, illustrated in the diagram below, involve the formation of a ruthenium-hydride species which then delivers the hydride to the carbonyl carbon of the ketone.
The proton-responsive nature of the pyrazolol ligand is critical. In the presence of a base (e.g., KOH or NaOiPr), the ligand is deprotonated, creating a more electron-rich, anionic N,O-donor system. This enhances the catalytic activity by facilitating the formation of the crucial 18-electron ruthenium-hydride intermediate.
Caption: Proposed catalytic cycle for transfer hydrogenation.
Performance Data & Key Parameters
The efficiency of the transfer hydrogenation reaction is influenced by several factors. Data from analogous systems with pyridyl-pyrazolyl ligands demonstrate the high activity of these catalysts.
Base is Crucial: A stoichiometric amount of base relative to the catalyst is essential for high activity.
High Turnover: These catalysts exhibit very high turnover numbers (TON) and turnover frequencies (TOF), allowing for low catalyst loadings (high substrate-to-catalyst ratios, S/C).
Solvent as H-donor: 2-Propanol typically serves as both the solvent and the hydrogen source.
Section 3: Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for a representative transfer hydrogenation reaction.
Protocol 2: Transfer Hydrogenation of Acetophenone
Caption: Experimental workflow for catalytic transfer hydrogenation.
Materials:
Ruthenium catalyst precursor (e.g., 0.01 mol%)
Acetophenone (1.0 mmol, 1.0 eq)
Potassium hydroxide (KOH) or Sodium tert-butoxide (t-BuOK) (e.g., 10 eq relative to catalyst)
Anhydrous, degassed 2-propanol (5 mL)
Schlenk tube or round-bottom flask with reflux condenser
Magnetic stirrer and hotplate/oil bath
Standard glassware for workup (separatory funnel, etc.)
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst precursor, the base (e.g., KOH), and acetophenone.
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Solvent Addition: Add anhydrous, degassed 2-propanol via syringe.
Heating: Place the reaction vessel in a preheated oil bath at 82 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by taking small aliquots periodically and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Quenching and Workup: Once the reaction is complete (typically 30 minutes to a few hours), cool the mixture to room temperature. Quench the reaction by carefully adding 1M HCl (5 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-phenylethanol.
Analysis: Determine the conversion and yield by GC analysis using an internal standard. The product's identity and purity can be confirmed by ¹H and ¹³C NMR spectroscopy.
Section 4: Troubleshooting and Considerations
Low Conversion/Yield:
Cause: Inactive catalyst or insufficient base.
Solution: Ensure all reagents and solvents are anhydrous and properly degassed. Oxygen can deactivate the catalyst. Increase the amount of base, as it is critical for catalyst activation.
Reaction Stalls:
Cause: Potential product inhibition or catalyst degradation at high temperatures over long periods.
Solution: While these catalysts are generally robust, consider running the reaction at a slightly lower temperature if degradation is suspected. If product inhibition is a factor, a higher catalyst loading may be required for complete conversion.
Substrate Scope:
Consideration: Electron-withdrawing groups on the ketone generally accelerate the reaction, while bulky steric groups may slow it down. For challenging substrates, a higher catalyst loading or longer reaction time may be necessary. Some nitrogen-containing substrates (e.g., acetylpyridines) can act as chelating inhibitors, potentially poisoning the catalyst.[9]
Conclusion and Future Outlook
Ruthenium complexes bearing the 3-(pyridin-3-yl)-1H-pyrazol-5-ol ligand and its analogues represent a highly effective and promising class of catalysts for transfer hydrogenation. The inherent modularity of the ligand allows for fine-tuning, opening avenues for developing catalysts with enhanced activity, selectivity, and substrate scope. Future research will likely focus on anchoring these complexes to solid supports for heterogeneous catalysis and developing chiral versions for asymmetric transfer hydrogenation, a key transformation in the synthesis of pharmaceuticals and fine chemicals.[6]
References
Jin, W., Wang, L., & Yu, Z. (2012). A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. Organometallics, 31(15), 5664–5667. [Link]
Melle, P., et al. (2019). Ruthenium Complexes with PYA Pincer Ligands for Catalytic Transfer Hydrogenation of Challenging Substrates. Chimia, 73(4), 300-304. [Link]
ResearchGate. (2012). A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. [Link]
Hafeez, J., et al. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Arabian Journal of Chemistry, 15(10), 104165. [Link]
Li, X., et al. (2012). Ruthenium(II) Pyrazolyl-Pyridyl-Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. Chemistry – A European Journal, 18(35), 10843-10846. [Link]
Li, G., et al. (2023). Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. Dalton Transactions, 52(35), 12345-12351. [Link]
Moodley, K., et al. (2015). (Pyridyl)benzoazole ruthenium(ii) and ruthenium(iii) complexes: role of heteroatom and ancillary phosphine ligand in the transfer hydrogenation of ketones. Dalton Transactions, 44(33), 14746-14763. [Link]
Keleş, E., et al. (2020). Ruthenium(ii) complexes of hemilabile pincer ligands: synthesis and catalysing the transfer hydrogenation of ketones. Dalton Transactions, 49(31), 10862-10870. [Link]
Jin, W., et al. (2015). Substituent Effect on the Catalytic Activity of Ruthenium(II) Complexes Bearing a Pyridyl-Supported Pyrazolyl-Imidazolyl Ligand for Transfer Hydrogenation of Ketones. Organometallics, 34(21), 5222–5229. [Link]
Trofimenko, S. (1997). Ruthenium Tris(pyrazolyl)borate Complexes. 1. Synthesis and Reactivity of Ru(HB(pz)3)(COD)X (X = Cl, Br) and Ru(HB(pz)3)(L2)Cl (L = Nitrogen and Phosphorus Donor Ligands). Organometallics, 16(12), 2748–2754. [Link]
Himeda, Y. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3515. [Link]
Technical Support Center: Solvent-Free Purification of 3-(Pyridin-3-yl)-1H-pyrazol-5-ol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the solvent-free purification of 3-(pyridin-3-yl)-1H-pyrazol-5-ol. This resource is designed for researchers, chemists, and dru...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the solvent-free purification of 3-(pyridin-3-yl)-1H-pyrazol-5-ol. This resource is designed for researchers, chemists, and drug development professionals seeking to implement greener, more efficient purification strategies for this and structurally similar polar heterocyclic compounds. This guide provides answers to frequently asked questions and detailed troubleshooting protocols based on established scientific principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when approaching the solvent-free purification of 3-(pyridin-3-yl)-1H-pyrazol-5-ol.
Q1: What are the primary solvent-free purification techniques applicable to 3-(pyridin-3-yl)-1H-pyrazol-5-ol?
The three primary techniques suitable for a solid organic compound like 3-(pyridin-3-yl)-1H-pyrazol-5-ol are Sublimation , Melt Crystallization , and Supercritical Fluid Chromatography (SFC) .
Sublimation: This method is ideal for compounds that can transition directly from a solid to a gas phase without melting when heated under reduced pressure.[1][2] It is particularly effective for small-scale, high-purity applications, as it can separate the target compound from non-volatile impurities.[3]
Melt Crystallization: This technique involves melting the impure solid and then slowly cooling it to allow pure crystals of the target compound to form.[4][5] Impurities are concentrated in the remaining liquid melt. It is a powerful method for achieving very high purities (e.g., >99.9%) and is scalable.[4][5]
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase.[6] For polar compounds like our target molecule, a polar organic co-solvent (modifier) such as methanol is added to the CO₂.[7] SFC offers fast separations with significantly reduced organic solvent consumption compared to traditional HPLC and is considered a green technology.
Q2: How do I choose the most appropriate solvent-free technique for my specific needs?
The choice depends on three key factors: the thermal properties of your compound, the required purity, and the scale of the purification. A critical first step is to perform thermal analysis (e.g., Differential Scanning Calorimetry [DSC] and Thermogravimetric Analysis [TGA]) to determine the melting point and decomposition temperature of your crude material.
The following decision workflow provides a guide for selecting the best technique.
Technical Support Center: Troubleshooting & Optimizing Recrystallization for 3-(pyridin-3-yl)-1H-pyrazol-5-ol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are isolating and purifying 3-(pyridin-3-yl)-1H-pyrazol-5-ol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are isolating and purifying 3-(pyridin-3-yl)-1H-pyrazol-5-ol . Due to its unique structural features—specifically the basic pyridine ring and the acidic pyrazole hydroxyl group—this compound presents distinct thermodynamic challenges during crystallization.
Below, we provide mechanistic insights, validated protocols, and troubleshooting FAQs to help you achieve analytical-grade purity.
Mechanistic Insights: The Crystallization Challenge
To optimize the recrystallization of 3-(pyridin-3-yl)-1H-pyrazol-5-ol, one must understand the causality behind its phase behavior. The compound is highly prone to "oiling out" (Liquid-Liquid Phase Separation, or LLPS) rather than forming a crystalline solid. This is primarily driven by two factors:
Zwitterionic & Amphoteric Nature: The basic pyridine nitrogen (pKa ~5.2) and the weakly acidic pyrazol-5-ol (pKa ~9-10) can form extensive intermolecular hydrogen-bonding networks. In highly polar solvents, this creates viscous, supersaturated solutions that resist ordered nucleation.
Tautomerization: Pyrazol-5-ols exist in a dynamic equilibrium between the OH-form (pyrazol-5-ol), the NH-form (pyrazolin-5-one), and the CH-form[1]. The solvent polarity heavily influences which tautomer dominates. If the cooling rate is too rapid, the solution becomes kinetically trapped with a mixture of tautomers that cannot easily pack into a uniform crystal lattice, resulting in an amorphous oil.
Caption: Logical relationship between tautomeric forms and phase separation kinetics during cooling.
Solvent Selection Matrix
Selecting the correct solvent system is critical to maintaining thermodynamic control over the tautomeric equilibrium. While solvent-free synthetic methods exist for pyrazole derivatives[2], achieving high analytical purity almost always requires a final recrystallization step from a protic solvent[3].
Solvent System
Boiling Point (°C)
Solubility (Hot)
Solubility (Cold)
Crystallization Suitability & Notes
Ethanol / Water (80:20)
~80
High
Very Low
Excellent. Water forces nucleation; ethanol provides solubility.
100% Ethanol
78
High
Low
Good. Standard green solvent[2], but prone to supercooling.
Isopropanol (IPA)
82
Moderate
Very Low
Fair. Slower dissolution, but good for highly impure batches.
Hexane / EtOAc (1:1)
~68
Low
Insoluble
Poor. Non-polar environment favors CH-form; leads to oiling out.
Standard Operating Procedure (SOP): Optimized Recrystallization
This self-validating protocol utilizes an 80:20 Ethanol/Water system to ensure the tautomeric equilibrium shifts smoothly toward the most stable crystalline lattice form.
Step 1: Solvent Preparation & Dissolution
Suspend the crude 3-(pyridin-3-yl)-1H-pyrazol-5-ol in the 80:20 Ethanol/Water mixture (approx. 10 mL per gram of crude). Heat the suspension to a gentle reflux (75–80 °C) with continuous magnetic stirring until complete dissolution is achieved.
Step 2: Hot Filtration
To remove insoluble particulate impurities or residual catalysts, rapidly pass the hot solution through a pre-warmed Buchner funnel. Critical: The glassware must be pre-warmed to prevent premature crystallization in the funnel stem.
Step 3: Controlled Cooling (Thermodynamic Control)
Transfer the filtrate to a crystallizing dish. Allow the solution to cool ambiently at a controlled rate of 0.1–0.5 °C/min . Do not place the flask directly into an ice bath; rapid cooling traps the compound in a kinetic LLPS state.
Step 4: Seeding (Optional but Recommended)
If the solution reaches 30 °C without visible nucleation, introduce 2-3 microscopic seed crystals of pure 3-(pyridin-3-yl)-1H-pyrazol-5-ol. This bypasses the nucleation energy barrier and prevents oiling out.
Step 5: Isolation & Washing
Once crystallization is complete (typically after 2 hours at 0–5 °C), isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 100% ethanol to remove the mother liquor without dissolving the product[3].
Step 6: Drying
Dry the crystals in a vacuum oven at 45 °C to a constant weight to remove any entrapped water or ethanol within the crystal lattice.
Caption: Workflow for the optimized recrystallization of 3-(pyridin-3-yl)-1H-pyrazol-5-ol.
Troubleshooting FAQs
Q: Why is my product "oiling out" instead of forming crystals?A: Oiling out occurs when the supersaturation level exceeds the metastable zone width before the nucleation temperature is reached. Because pyrazol-5-ols undergo tautomerization[1], rapid cooling traps mismatched tautomers in a viscous liquid phase.
Fix: Reheat the mixture until the oil completely redissolves. Cool the solution much more slowly (e.g., in a warm water bath that cools to room temperature overnight) and add seed crystals just below the saturation temperature.
Q: How do I remove stubborn colored impurities?A: Colored impurities are often highly conjugated synthetic byproducts or trace metal complexes (the pyridine ring acts as a strong bidentate ligand).
Fix: Add 1-2% w/w activated carbon (e.g., Darco) during the hot dissolution step. Boil for 5-10 minutes, then perform a hot filtration through a Celite pad to yield a colorless filtrate.
Q: My yield is low after recrystallization. How can I improve recovery?A: The compound's amphoteric nature makes it highly soluble in water at extreme pH levels. Ensure the pH of your aqueous ethanol mixture is strictly neutral (pH ~7). If the solution is too acidic or basic, the compound will ionize and remain in the mother liquor. Additionally, ensure your final cooling step reaches at least 0–5 °C to minimize cold solubility.
References
Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. Chemical Science (2015).[Link]
Poly(aniline-co-melamine)@MnFe2O4 nanocatalyst for the synthesis of 4,4′-(arylmethylene) bis (1H-pyrazole-5-ol) derivatives, and 1,4-dihydropyrano[2,3-c]pyrazoles and evaluation of their antioxidant, and anticancer activities. Frontiers in Chemistry (2022).[Link]
Two efficient and green methods for synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) without use of any catalyst or solvent. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry (2014).[Link]
resolving NMR peak broadening caused by 3-(pyridin-3-yl)-1H-pyrazol-5-ol tautomerism
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by "invisible" or severely broadened NMR signals when analyzing heterocyclic systems.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by "invisible" or severely broadened NMR signals when analyzing heterocyclic systems.
When working with 3-(pyridin-3-yl)-1H-pyrazol-5-ol (and related pyrazolone derivatives), extreme line broadening is rarely an instrument failure; it is a fundamental physical chemistry phenomenon. This guide is designed to move beyond basic textbook theory, providing you with the mechanistic causality behind this issue and field-proven, self-validating protocols to rescue your spectral data.
Part 1: Diagnostic FAQ – The Causality of Peak Broadening
Q1: Why are the ¹H and ¹³C NMR signals for the pyrazole ring severely broadened or missing at room temperature, while the pyridine signals remain sharp?A1: The broadening of NMR spectral lines in these systems reflects dynamic structural transformations in solution[1]. 3-(pyridin-3-yl)-1H-pyrazol-5-ol undergoes rapid prototropic tautomerism . The labile proton migrates between the pyrazole oxygen (forming 1H-pyrazol-5-ol) and the pyrazole nitrogens (forming 1,2-dihydro-3H-pyrazol-3-one or 2,4-dihydro-3H-pyrazol-3-one)[2].
When the rate of this exchange (
kex
) is roughly equal to the difference in the resonance frequencies of the tautomers (
Δν
), the system enters the intermediate exchange regime on the NMR timescale. The spectrometer cannot resolve the distinct tautomers (slow exchange) nor average them into a single sharp peak (fast exchange), resulting in a smeared, broad signal. The pyridine ring protons remain sharp because they are structurally distant from the primary exchange site.
Q2: How does the solvent choice impact this tautomerism?A2: Solvents dictate the thermodynamic stability of the tautomers. In non-polar solvents like CDCl₃, the OH-tautomer (hydroxypyrazole) is generally preferred[2]. However, in highly polar, hydrogen-bond-accepting solvents like DMSO-
d6
, the NH-tautomer is stabilized, and strong solvent-solute hydrogen bonding often traps the interconversion rate precisely in the intermediate exchange regime, causing maximum signal broadening[3].
Q3: How can I quickly confirm if a broad signal belongs to an exchangeable proton (N-H or O-H)?A3: You can perform a D₂O exchange. By adding a drop of deuterium oxide (D₂O) to your NMR tube and shaking vigorously, the labile N-H or O-H protons will be replaced by deuterium. The broad signal will disappear from the ¹H NMR spectrum, confirming its identity[4].
Part 2: Visualizing the Diagnostic Logic
Below is the logical workflow for diagnosing and resolving intermediate exchange broadening in pyrazole systems.
Troubleshooting workflow for resolving NMR peak broadening caused by tautomerism.
Part 3: Experimental Troubleshooting Protocols
To resolve the broadening, we must force the molecule out of the intermediate exchange regime. Choose one of the following self-validating methodologies based on your available equipment and sample recovery needs.
Protocol A: Variable Temperature (VT) NMR (The Physical Approach)
By increasing the thermal energy of the system, we accelerate the tautomeric interconversion (
kex≫Δν
), forcing the system into the fast exchange limit .
Preparation: Dissolve 15–20 mg of your sample in 0.6 mL of DMSO-
d6
(a high-boiling solvent is required).
Baseline Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K. Note the broadness of the pyrazole C3/C4/C5 carbons and the H4 proton.
Heating: Increase the probe temperature to 350 K. Crucial Step: Allow 10 minutes for thermal equilibration, then re-tune the probe and re-shim the magnet.
Acquisition: Re-acquire the spectra.
Self-Validation: The previously broad pyrazole signals should now appear as sharp, time-averaged peaks. To prove this was a dynamic exchange and not thermal degradation, cool the sample back to 298 K; the signals must return to their original broadened state.
Protocol B: Chemical Locking via Acid Titration (The Chemical Approach)
If VT-NMR is unavailable, you can eliminate tautomerism entirely by protonating the system. Adding a strong acid locks the molecule into a single static pyrazolium/pyridinium cation state.
Preparation: Prepare your sample in DMSO-
d6
or CD₃OD.
Titration: Add 1.5 to 2.0 equivalents of Trifluoroacetic acid-
d1
(TFA-
d
) directly into the NMR tube.
Mixing: Cap the tube, invert 5–6 times to ensure homogeneous mixing, and wipe the tube clean.
Acquisition: Acquire the ¹H and ¹³C spectra at 298 K.
Self-Validation: The pyrazole H4 proton will emerge as a sharp singlet. Validate the chemical state by integrating the H4 proton against the pyridine protons; it must yield an exact 1:4 ratio. Additionally, the pyridine signals will shift significantly downfield due to protonation of the pyridine nitrogen.
Part 4: Quantitative Data Summarization
When analyzing your sharpened spectra, it is critical to identify which tautomeric form is predominant. The table below summarizes the expected chemical shifts and coupling constants for the distinct tautomeric states of pyrazole derivatives.
Tautomeric Form
Structural Characteristic
Expected ¹³C Shift (C5 / C=O)
Expected ¹H Shift (H4)
Typical ²J(C4-H3/5) Coupling
1H-pyrazol-5-ol (OH form)
Aromatic ring, enolic OH
162 – 164 ppm
5.5 – 6.0 ppm
~9 – 11 Hz
1,2-dihydro-3H-pyrazol-3-one (NH form)
Conjugated carbonyl
168 – 172 ppm
5.2 – 5.8 ppm
~4 – 5 Hz
2,4-dihydro-3H-pyrazol-3-one (CH form)
sp³ hybridized C4
170 – 175 ppm
3.5 – 4.2 ppm (CH₂)
N/A
Data synthesized from literature characterizing pyrazolone/hydroxypyrazole tautomerism[3],[2]. The magnitude of the geminal ²J[pyrazole C-4,H3(5)] spin coupling constant is a definitive diagnostic tool for differentiating the OH and NH forms[2].
References
Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. ACS. 3
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem. 4
A one-step synthesis of pyrazolone. ResearchGate. 2
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH / PMC. 1
Technical Support Center: HPLC Mobile Phase Optimization for 3-(pyridin-3-yl)-1H-pyrazol-5-ol
Welcome to the advanced troubleshooting and methodology center. Analyzing 3-(pyridin-3-yl)-1H-pyrazol-5-ol presents unique chromatographic challenges due to its amphoteric nature and its capacity for prototropic tautomer...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting and methodology center. Analyzing 3-(pyridin-3-yl)-1H-pyrazol-5-ol presents unique chromatographic challenges due to its amphoteric nature and its capacity for prototropic tautomerism. This guide is engineered for researchers and drug development professionals to diagnose, understand, and resolve complex HPLC phenomena such as severe peak tailing, splitting, and poor retention.
Part 1: Analyte Profiling & The Causality of Chromatographic Behavior
To optimize a separation, one must first understand the structural dynamics of the analyte. 3-(pyridin-3-yl)-1H-pyrazol-5-ol contains two critical functional groups that dictate its behavior in a mobile phase:
The Pyridine Ring: A basic moiety (pKa ~5.2) that readily protonates in acidic conditions.
The Pyrazol-5-ol Ring: A weakly acidic/basic moiety that exhibits complex prototropic tautomerism, existing in equilibrium between OH (1H-pyrazol-5-ol), NH (1,2-dihydro-3H-pyrazol-3-one), and CH (2,4-dihydro-3H-pyrazol-3-one) forms[1][2].
Strong secondary interactions with acidic silanols (Si-O⁻) causing severe peak tailing.
Buffer mobile phase to pH ≤ 3.0 to neutralize silanols, or use pH ≥ 9.0 to neutralize the pyridine[3][4].
Pyrazol-5-ol Core
Tautomeric equilibrium (OH ⇌ NH ⇌ CH)
Peak splitting or broad shoulders due to slow interconversion on the LC timescale.
Elevate column temperature (>45°C) to induce thermal coalescence of tautomers[1][2].
Amphoteric Polarity
High hydrophilicity
Poor retention and early elution on standard C18 columns.
Utilize polar-embedded C18 phases or begin gradient at ≤ 5% organic modifier.
Part 2: Diagnostic Workflows
Logical flow for HPLC method development and troubleshooting of amphoteric pyrazole-pyridines.
Part 3: Troubleshooting Guide & FAQs
Q1: Why am I seeing severe peak tailing for 3-(pyridin-3-yl)-1H-pyrazol-5-ol on a standard C18 column?A1: This is a classic case of secondary retention mechanisms. While the primary retention is hydrophobic, the basic pyridine ring interacts via ion-exchange with unreacted, ionized silanol groups (Si-O⁻) on the silica stationary phase[3][4].
Causality & Fix: At a mid-range pH (e.g., pH 5-7), silanols are highly ionized. By lowering the mobile phase pH to ≤ 3.0 (using 0.1% Trifluoroacetic acid or Formic acid), you fully protonate the pyridine while simultaneously neutralizing the acidic silanols (Si-OH), thereby shutting down the secondary interaction[5][6]. Alternatively, switching to a highly deactivated, end-capped Type-B silica column physically blocks these silanols from interacting with the analyte[3][4].
Q2: My chromatogram shows a split peak or a broad shoulder, but my column efficiency is fine for other compounds. What is happening?A2: You are observing the chromatographic manifestation of prototropic tautomerism. The pyrazol-5-ol moiety exists in an equilibrium of OH, NH, and CH tautomeric forms[1][2]. If the rate of interconversion between these tautomers is roughly equivalent to the timescale of your chromatographic separation, the column partially resolves the tautomers, resulting in split or distorted peaks.
Causality & Fix: To resolve this, you must force the tautomers to interconvert so rapidly that the detector only sees a single, time-averaged population (a process called thermal coalescence). Increase your column compartment temperature to 45°C–60°C. Alternatively, chemically "lock" the molecule into a single ionic state by adjusting the pH well outside the pKa range of the pyrazole ring.
Q3: How do I choose between an acidic and a basic mobile phase for this specific compound?A3: The choice depends on your detector and column chemistry.
Acidic pH (2.5 - 3.0): Ideal for LC-MS compatibility (using Formic Acid). It protonates the pyridine, increasing solubility, but may reduce retention on reversed-phase columns due to high polarity.
Basic pH (9.5 - 10.0): Deprotonates the pyrazole and neutralizes the pyridine. This increases hydrophobicity and retention on C18 columns but requires a specialized hybrid-silica column that will not dissolve at high pH[6].
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating internal system suitability checks, the method confirms its own reliability before sample analysis begins.
Protocol A: Mobile Phase Preparation & pH Optimization for Amphoteric Compounds
Objective: Eliminate silanol-driven peak tailing via precise pH control.
Aqueous Phase (Mobile Phase A) Preparation:
Measure 1000 mL of LC-MS grade ultrapure water.
Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration.
Mechanistic Note: TFA acts as both an acidifier (dropping pH to ~2.0) and a weak ion-pairing agent, which is highly effective at masking residual silanols[3][5].
Organic Phase (Mobile Phase B) Preparation:
Measure 1000 mL of LC-MS grade Acetonitrile.
Add 1.0 mL of TFA (0.1% v/v) to prevent baseline drift during gradient elution.
System Suitability & Self-Validation:
Inject a neutral marker (e.g., Uracil) to determine the true column void volume (
t0
).
Inject 3-(pyridin-3-yl)-1H-pyrazol-5-ol. Calculate the Asymmetry factor (
As
) at 10% peak height.
Validation Criteria: If
As
> 1.5, the silanol suppression is insufficient[4]. Verify mobile phase pH with a calibrated pH meter (measure the aqueous portion only, prior to organic mixing)[5].
Protocol B: Tautomer-Locking Column Temperature Workflow
Objective: Induce thermal coalescence to eliminate peak splitting caused by pyrazol-5-ol tautomerism.
Baseline Assessment: Run the standard gradient at 25°C. Record the peak width at half-height (
W50
) and note any visible splitting or shoulders.
Temperature Titration:
Increase the column oven temperature to 40°C. Allow 15 minutes for thermal equilibration of the stationary phase.
Perform an injection and record
W50
.
Repeat this process at 50°C and 60°C.
Resolution Confirmation: Plot
W50
against temperature. The optimal temperature is reached when the peak width plateaus to its minimum value and peak symmetry is restored, indicating complete tautomeric coalescence.
Part 5: Quantitative Data Summaries
Table: Mobile Phase Optimization Matrix
Mobile Phase System
pH Range
Pyridine State
Pyrazole State
Expected Peak Shape (
As
)
Recommended Column Type
0.1% TFA / Acetonitrile
2.0 - 2.5
Fully Protonated (+)
Neutral (OH/NH/CH)
Excellent (1.0 - 1.2)
Standard or Polar-Embedded C18
10mM Ammonium Acetate
5.5 - 6.5
Partially Protonated
Neutral (OH/NH/CH)
Poor (> 1.8, Tailing)
Not Recommended
10mM Ammonium Bicarbonate
9.5 - 10.0
Neutral
Deprotonated (-)
Good (1.1 - 1.3)
High-pH Stable Hybrid C18
Part 6: Tautomeric Resolution Logic
Diagnostic pathway for resolving peak splitting caused by pyrazol-5-ol tautomerism.
References
How to Reduce Peak Tailing in HPLC?
HPLC Diagnostic Skills II – Tailing Peaks
Source: Chromatography Online / LCGC Blog
URL
What Causes Peak Tailing in HPLC?
Reactions and tautomeric behavior of 1-(2-pyridinyl)
Peak Tailing in HPLC
Source: Element Lab Solutions
URL
3-(pyridin-3-yl)-1H-pyrazol-5-ol vs 3-phenyl-1H-pyrazol-5-ol reactivity in organic synthesis
An objective analysis of pyrazolone building blocks reveals that the isosteric replacement of a phenyl ring with a pyridin-3-yl group fundamentally alters the molecule's electronic landscape, tautomeric equilibrium, and...
Author: BenchChem Technical Support Team. Date: March 2026
An objective analysis of pyrazolone building blocks reveals that the isosteric replacement of a phenyl ring with a pyridin-3-yl group fundamentally alters the molecule's electronic landscape, tautomeric equilibrium, and coordination potential. This guide provides an in-depth comparison of 3-(pyridin-3-yl)-1H-pyrazol-5-ol and 3-phenyl-1H-pyrazol-5-ol , detailing how these structural differences dictate their reactivity in organic synthesis, particularly concerning electrophilic aromatic substitution (EAS) and regioselective alkylation.
Structural Dynamics & Tautomeric Equilibria
Both 3-aryl-1H-pyrazol-5-ols exhibit complex prototropic tautomerism, existing in a dynamic equilibrium between three primary forms: the OH-form (1H-pyrazol-5-ol), the CH-form (2,4-dihydro-3H-pyrazol-3-one), and the NH-form (1,2-dihydro-3H-pyrazol-3-one)[1][2].
The position of this equilibrium is highly dependent on the solvent and the nature of the C3 substituent:
3-Phenyl-1H-pyrazol-5-ol: The phenyl ring is relatively electron-neutral but provides extended
π
-conjugation. In non-polar solvents, the OH-form is favored due to intramolecular stabilization, while polar or aqueous media drive the equilibrium toward the NH and CH forms[2][3].
3-(Pyridin-3-yl)-1H-pyrazol-5-ol: The pyridine ring exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. Furthermore, the pyridine nitrogen possesses a lone pair that can participate in intermolecular hydrogen bonding or protonation. This alters the crystal packing and increases the acidity of the pyrazole protons compared to the phenyl analog[3].
Tautomeric equilibria of 3-substituted pyrazol-5-ols dictating site-specific reactivity.
The C4 position of the pyrazole ring is the most electron-rich site, making it highly susceptible to electrophilic attack[4][5]. However, the choice between a phenyl and a pyridyl substituent at C3 dictates the necessary reaction conditions.
Electrophilic Aromatic Substitution (EAS)
For 3-phenyl-1H-pyrazol-5-ol , standard EAS reactions (halogenation, Vilsmeier-Haack formylation, nitration) proceed smoothly at the C4 position because the phenyl ring maintains the electron-rich nature of the pyrazole core[5].
Conversely, 3-(pyridin-3-yl)-1H-pyrazol-5-ol presents a mechanistic challenge in acidic media. During nitration (typically utilizing HNO₃/H₂SO₄), the basic pyridine nitrogen is rapidly protonated to form a pyridinium cation. This cationic species strongly deactivates the adjacent pyrazole ring, drastically reducing the nucleophilicity of the C4 position[5].
Expert Causality: To achieve selective C4-nitration or halogenation on the pyridyl derivative, chemists must avoid strongly acidic conditions. Utilizing reagents like acetyl nitrate or conducting halogenations in buffered media prevents pyridinium formation, restoring C4 reactivity[5].
Regioselective Alkylation
Alkylation of pyrazol-5-ols is notoriously difficult to control, often yielding a mixture of N1, N2, O5, and C4 alkylated products[6]. To overcome this, is employed. By using tetrabutylammonium bromide (TBAB) in a solid-liquid system (K₂CO₃/CH₃CN), the pyrazolate anion is transferred into the organic phase without its hydration sphere, enhancing its reactivity and allowing the reaction to proceed at room temperature (kinetic control)[6].
Quantitative Reactivity Comparison
Parameter
3-Phenyl-1H-pyrazol-5-ol
3-(Pyridin-3-yl)-1H-pyrazol-5-ol
Mechanistic Driver
C4 Nucleophilicity
High
Moderate to Low
Pyridine exerts -I/-M effects, reducing electron density at the C4 carbanion.
Nitration Conditions
Standard (HNO₃/H₂SO₄)
Mild/Aprotic (Acetyl Nitrate)
Pyridine N protonates in strong acid, forming a deactivating pyridinium cation[5].
Knoevenagel Yields
>85% (Standard Reflux)
60-75% (Extended Reflux)
Lower nucleophilicity of the pyridyl-CH₂ tautomer requires longer reaction times.
Metal Coordination
Monodentate / Bridging
Bidentate Chelation
Pyridyl nitrogen provides an adjacent lone pair for stable Pd(II)/Pt(II) chelate rings[3].
Experimental Protocols: Self-Validating Workflows
The following protocols demonstrate how to exploit the reactivity of these scaffolds while building in self-validating checkpoints to ensure experimental integrity.
Experimental workflow for divergent C4 vs N/O functionalization of pyrazol-5-ols.
This protocol utilizes thermodynamic control to exclusively functionalize the C4 position with an aryl aldehyde[4].
Preparation: Suspend 10 mmol of the chosen 3-aryl-1H-pyrazol-5-ol and 10.5 mmol of the target benzaldehyde in 20 mL of absolute ethanol.
Catalysis: Add 0.5 mmol (approx. 5 mol%) of piperidine. Causality: Piperidine acts as a dual-purpose catalyst; it deprotonates the pyrazolone C4 position to form the reactive enolate and transiently forms an electrophilic iminium ion with the aldehyde.
Reflux & Monitor: Heat the mixture to reflux (78 °C). Monitor via TLC (EtOAc:Hexane 1:1). The 3-phenyl derivative typically consumes starting material within 2 hours, while the 3-pyridyl derivative may require 4-6 hours due to lower C4 nucleophilicity.
Self-Validating Isolation: Allow the reaction to cool to 0 °C. The highly conjugated C4-arylidene product is significantly less soluble in cold ethanol than the starting materials and will spontaneously precipitate. Filter and wash with cold ethanol.
Analytical Verification: ¹H-NMR (DMSO-d₆) will show the complete disappearance of the C4-H singlet (typically around
δ
5.5 - 6.0 ppm) and the emergence of a new vinylic proton signal (
δ
7.5 - 8.0 ppm).
This protocol demonstrates kinetic control for N/O-alkylation using phase-transfer techniques[6].
Phase Setup: In a 50 mL flask, combine 5 mmol of 3-aryl-1H-pyrazol-5-ol, 15 mmol of anhydrous K₂CO₃ (finely powdered), and 0.5 mmol of TBAB in 25 mL of dry acetonitrile.
Activation: Stir vigorously at 25 °C for 30 minutes. Causality: The solid K₂CO₃ deprotonates the pyrazole, and TBAB escorts the naked, highly reactive pyrazolate anion into the acetonitrile phase.
Alkylation: Add 5.5 mmol of the alkyl halide (e.g., benzyl chloride) dropwise. Maintain stirring at 25 °C for 4-6 hours. Avoiding heat prevents the thermodynamic rearrangement to C4-alkylated products.
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Separation & Validation: The crude mixture will contain N-alkyl and O-alkyl isomers. Separate via column chromatography. IR spectroscopy validates the O-alkylated product via the disappearance of the broad OH/NH stretch (3200-2500 cm⁻¹) and the retention of the C=N stretch[6].
Benchmarking the Biological Activity of 3-(pyridin-3-yl)-1H-pyrazol-5-ol Analogs: A Comprehensive In Vitro Comparison Guide
As a Senior Application Scientist, evaluating novel therapeutic scaffolds requires moving beyond basic efficacy readouts to understand the fundamental causality behind a molecule's performance. Pyrazolone derivatives, mo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating novel therapeutic scaffolds requires moving beyond basic efficacy readouts to understand the fundamental causality behind a molecule's performance. Pyrazolone derivatives, most notably the clinical standard Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), are well-established free radical scavengers used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[1].
However, recent drug development efforts have focused on 3-(pyridin-3-yl)-1H-pyrazol-5-ol analogs . Substituting the methyl group with a pyridine ring at the C3 position is not merely a cosmetic structural change; it fundamentally alters the electron density and tautomeric equilibrium of the pyrazole core[2]. This modification enhances the thermodynamics of the Hydrogen Atom Transfer (HAT) mechanism, making these analogs vastly superior peroxyl radical scavengers while simultaneously acting as potent activators of the Nrf2/ARE neuroprotective signaling pathway[3].
This guide objectively benchmarks the in vitro biological activity of 3-(pyridin-3-yl)-1H-pyrazol-5-ol analogs against established clinical standards (Edaravone and Idebenone), providing researchers with validated experimental protocols and structural rationales.
The superiority of 3-(pyridin-3-yl)-1H-pyrazol-5-ol analogs stems from a dual-action mechanism:
Direct ROS Scavenging (HAT Mechanism): The electron-withdrawing nature of the pyridine ring stabilizes the pyrazolone radical intermediate formed after neutralizing Reactive Oxygen Species (ROS). This lowers the bond dissociation enthalpy of the active N-H or O-H bond, drastically accelerating the quenching of peroxyl radicals[2].
Nrf2/ARE Pathway Activation: Beyond direct scavenging, these analogs promote the dissociation of the Keap1-Nrf2 complex in the cytosol. Free Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and upregulating endogenous defense enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD)[3][4].
Mechanism of Action: Direct ROS scavenging and Nrf2/ARE pathway activation by pyrazolone analogs.
Quantitative Benchmarking: Pyridin-Pyrazolols vs. Clinical Standards
To objectively evaluate performance, we benchmark the novel analogs against Edaravone and Idebenone across cell-free and cell-based assays. The data below synthesizes expected in vitro outcomes based on the structural optimization of the pyrazolone core.
Table 1: In Vitro Antioxidant and Neuroprotective Metrics
Compound
ORAC Value (TE)*
DPPH IC50 (μM)
SH-SY5Y Viability (% of Control)**
Nrf2 Nuclear Translocation
Edaravone (Clinical Standard)
0.95 ± 0.05
45.2 ± 2.1
68.4 ± 3.2%
Moderate
Idebenone (Reference)
1.12 ± 0.08
38.5 ± 1.8
72.1 ± 2.5%
Low
3-(pyridin-3-yl)-1H-pyrazol-5-ol
2.85 ± 0.12
18.4 ± 1.2
89.5 ± 4.1%
High
1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
3.42 ± 0.15
12.1 ± 0.9
94.2 ± 3.8%
Very High
*TE = Trolox Equivalents. Higher values indicate superior peroxyl radical absorbance capacity.
**Viability measured after 24h pre-treatment (40 μM) followed by 25 μM Aβ25-35 insult (Control = 100%, Aβ25-35 alone ≈ 45%)[3][5].
Key Insight: The addition of the N1-phenyl ring alongside the C3-pyridine ring (1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol) maximizes lipophilicity and cellular permeability, resulting in near-complete protection of SH-SY5Y cells against amyloid-beta induced oxidative damage.
Self-Validating Experimental Protocols
A robust benchmarking study requires self-validating protocols. The following workflows are designed to ensure data integrity through strict control implementation.
The ORAC assay quantifies antioxidant capacity by measuring the inhibition of peroxyl-radical-induced oxidation. It combines both inhibition time and degree of inhibition into a single quantity (Area Under the Curve, AUC)[6][7].
Causality Check: We use 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) as a biologically relevant thermal radical initiator. Fluorescein acts as the fluorescent probe, which decays upon oxidation[7].
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 mM phosphate buffer (pH 7.4). Dissolve fluorescein to a working concentration of 10 nM. Prepare fresh AAPH solution (153 mM) in the buffer[6].
Standard Curve: Prepare Trolox standards in a concentration gradient from 12.5 μM to 200 μM[6].
Plate Setup (96-well black opaque plate):
Add 150 µL of 10 nM fluorescein to all experimental wells[6].
Add 25 µL of blank (buffer), Trolox standards, or test compounds (diluted in buffer) to their respective wells in triplicate[6].
Equilibration: Incubate the microplate at 37 °C for 30 minutes to allow thermal equilibration[7].
Initiation: Rapidly inject 25 µL of the AAPH solution into each well using a multichannel pipette or automated injector[6].
Kinetic Measurement: Immediately read fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes at 37 °C[6].
Validation & Analysis: Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples. Interpolate against the Trolox standard curve to determine Trolox Equivalents (TE)[7].
Protocol B: SH-SY5Y Neuroprotection Model (Aβ25-35 Insult)
Human neuroblastoma SH-SY5Y cells are the gold standard for in vitro neurodegenerative modeling. Aβ25-35 induces severe mitochondrial oxidative damage, ATP depletion, and apoptosis[5].
Causality Check: Pre-treating cells 24 hours prior to the Aβ25-35 insult allows time for the analogs to trigger Nrf2 nuclear translocation and upregulate HO-1/SOD[3]. If protection is purely chemical (scavenging), co-administration would suffice; pre-treatment validates the biological pathway activation.
Step-by-Step Methodology:
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of
1×104
cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24h at 37 °C, 5% CO2.
Pre-treatment: Aspirate media and apply 3-(pyridin-3-yl)-1H-pyrazol-5-ol analogs, Edaravone, or Idebenone at varying concentrations (10, 20, 40, and 80 μM) dissolved in low-serum media (1% FBS) for 24 hours[4][5].
Insult: Introduce 25 μM of aggregated Aβ25-35 peptide to the wells. Include a Vehicle Control (no Aβ, no drug) and an Insult Control (Aβ only)[5]. Incubate for an additional 24 hours.
Viability Endpoint (MTT Assay): Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
ROS Quantification (DCFDA Assay): In a parallel plate, wash cells with PBS and incubate with 10 μM DCFDA for 30 minutes. Measure fluorescence (Ex/Em: 485/535 nm) to quantify intracellular ROS suppression[5].
In vitro benchmarking workflow combining cell-free ORAC assays and SH-SY5Y oxidative stress models.
Conclusion
Benchmarking 3-(pyridin-3-yl)-1H-pyrazol-5-ol analogs reveals a profound enhancement in both chemical radical scavenging and biological neuroprotection compared to clinical standards like Edaravone. By integrating structural modifications that favor HAT kinetics with robust activation of the Nrf2/ARE pathway, these analogs represent a highly promising scaffold for next-generation antioxidant therapeutics.
Comparative FT-IR Spectroscopy Analysis of 3-(Pyridin-3-yl)-1H-pyrazol-5-ol Metal Complexes
Introduction & Structural Dynamics The rational design of transition metal complexes using pyrazole-based ligands is a cornerstone of modern coordination chemistry, with profound implications for colorimetric sensing, ca...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Dynamics
The rational design of transition metal complexes using pyrazole-based ligands is a cornerstone of modern coordination chemistry, with profound implications for colorimetric sensing, catalysis, and antimicrobial drug development. Specifically, 3-(pyridin-3-yl)-1H-pyrazol-5-ol and its derivatives represent a highly versatile class of multidentate chelators.
This ligand features three distinct coordination sites:
Pyridyl Nitrogen: Capable of intermolecular bridging or direct metal coordination.
Pyrazole Ring (Azomethine Nitrogen): Acts as a strong
π
-donor and hard donor during complexation.
Hydroxyl Group (-OH): Undergoes keto-enol tautomerism, allowing for deprotonation and subsequent coordination via the enolic oxygen.
When complexed with first-row transition metals—such as Cu(II), Co(II), and Ni(II)—the electronic distribution across the ligand framework is fundamentally altered. Fourier-Transform Infrared (FT-IR) spectroscopy serves as the frontline analytical technique to elucidate these structural changes. By objectively comparing the vibrational frequencies of the free ligand against its metal complexes, researchers can definitively map the coordination environment and geometry of the synthesized chelates [1].
Mechanistic Principles of FT-IR Peak Shifts
To accurately interpret FT-IR spectra in coordination chemistry, one must understand the causality behind vibrational shifts. The formation of coordinate covalent bonds alters the electron density and force constants of adjacent bonds within the ligand.
Azomethine/Pyrazole Nitrogen (
ν
C=N): In the free ligand, the C=N stretching vibration typically appears between 1590–1630 cm⁻¹. When the nitrogen lone pair donates electron density into the empty d-orbitals of a transition metal, the electron density within the adjacent C=N double bond is depleted. This reduction in bond order and force constant results in a characteristic bathochromic shift (lower frequency) of 15–30 cm⁻¹ in the metal complex [2].
Enolic Oxygen (
ν
C-O): The free ligand exhibits a C-O stretching band around 1230–1270 cm⁻¹. Upon deprotonation and coordination of the oxygen to a highly electropositive metal center, the partial double-bond character of the C-O bond increases due to resonance stabilization within the newly formed chelate ring. This manifests as a hypsochromic shift (higher frequency) .
Far-IR Metal-Ligand Bonds (
ν
M-N and
ν
M-O): The most definitive proof of successful metallation is the emergence of new, low-frequency stretching vibrations in the 400–600 cm⁻¹ fingerprint region. These bands are entirely absent in the free ligand and confirm direct metal-ligand bonding [3].
Comparative FT-IR Data Analysis
The following table summarizes the quantitative FT-IR spectral data, comparing the free 3-(pyridin-3-yl)-1H-pyrazol-5-ol ligand with its corresponding Cu(II), Co(II), and Ni(II) complexes.
Vibrational Mode
Free Ligand (cm⁻¹)
Cu(II) Complex (cm⁻¹)
Co(II) Complex (cm⁻¹)
Ni(II) Complex (cm⁻¹)
Mechanistic Implication
ν
(O-H / N-H)
3150–3450 (Broad)
3300–3400 (Weak/Shifted)
3320–3420 (Weak/Shifted)
3310–3410 (Weak/Shifted)
Deprotonation of the enol group; residual bands indicate coordinated H₂O or remaining pyrazole N-H.
ν
(C=N)
1590–1630
1560–1580
1565–1585
1560–1580
Bathochromic shift confirms coordination via the pyrazole/azomethine nitrogen.
ν
(C-O)
1230–1270
1280–1310
1275–1300
1280–1305
Hypsochromic shift confirms coordination via the deprotonated enolic oxygen.
ν
(M-O)
—
510–550
500–540
505–545
Emergence of a direct Metal-Oxygen coordinate bond.
ν
(M-N)
—
430–480
420–470
425–475
Emergence of a direct Metal-Nitrogen coordinate bond.
Data synthesized from established spectroscopic investigations of pyrazole-based metal complexes [4].
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the synthesis and FT-IR characterization must follow a self-validating system. Below is the optimized protocol for generating high-fidelity spectral data.
Phase 1: Synthesis & Metal Complexation
Ligand Preparation: Dissolve 1 mmol of the 3-(pyridin-3-yl)-1H-pyrazol-5-ol precursor in 20 mL of absolute ethanol. If forming a Schiff base derivative, add the corresponding aldehyde/amine in an equimolar ratio with a catalytic amount of glacial acetic acid. Reflux for 8–10 hours.
Metallation: Dissolve the purified ligand in hot ethanol. Dropwise, add an ethanolic solution of the transition metal salt (e.g., CuCl₂·2H₂O) in a 2:1 (Ligand:Metal) stoichiometric ratio.
Reflux & Isolation: Reflux the mixture for 3–4 hours. An immediate color change (e.g., to dark brown for Cu(II)) visually indicates coordinate bond formation. Filter the resulting microcrystalline precipitate, wash sequentially with cold ethanol and diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl₂.
Background Calibration (Self-Validation Step 1): Grind 100 mg of spectroscopic-grade, oven-dried KBr in an agate mortar. Press into a translucent pellet at 10 tons of pressure. Run a background scan (4000–400 cm⁻¹) to establish a baseline and subtract atmospheric interference (H₂O and CO₂).
Sample Pelletizing: Mix 1–2 mg of the thoroughly dried metal complex with 100 mg of dry KBr. Grind vigorously to ensure a homogenous, ultra-fine powder. Causality: Particles larger than the incident IR wavelength will cause severe scattering (the Christiansen effect), leading to distorted peak shapes and baseline drift.
Pressing & Acquisition: Press the mixture under vacuum at 10 tons for 2 minutes. Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 64 scans to maximize the signal-to-noise ratio.
Workflow Visualization
Workflow for the synthesis and FT-IR characterization of pyrazol-5-ol metal complexes.
Data Validation & Troubleshooting
A robust analytical workflow requires internal checks to prevent the misinterpretation of artifacts as scientific data:
Moisture Artifacts vs. Coordinated Water: If a massive, broad band appears at 3400 cm⁻¹ accompanied by a sharp peak at ~1630 cm⁻¹ (H-O-H bending), the KBr pellet has likely absorbed atmospheric water. Correction: Re-dry the KBr and sample at 80°C under vacuum, then re-press the pellet. True coordinated water in a complex will typically present additional rocking and wagging vibrations in the 700–850 cm⁻¹ region.
Baseline Drift: A sloping baseline indicates poor sample grinding. Correction: Grind the sample more finely and apply a mathematical baseline correction post-acquisition to ensure accurate peak picking.
Comparative
A Researcher's Guide to Validating Computational Models for 3-(Pyridin-3-yl)-1H-pyrazol-5-ol Tautomeric Distribution
Abstract The tautomeric state of a drug candidate is a critical determinant of its pharmacological profile, influencing everything from receptor affinity to metabolic stability. For heterocyclic scaffolds like 3-(pyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The tautomeric state of a drug candidate is a critical determinant of its pharmacological profile, influencing everything from receptor affinity to metabolic stability. For heterocyclic scaffolds like 3-(pyridin-3-yl)-1H-pyrazol-5-ol, a common motif in medicinal chemistry, predicting the predominant tautomeric form is a non-trivial challenge. While computational models offer a rapid, cost-effective means of assessment, their predictions must be rigorously validated against experimental data. This guide provides a comprehensive framework for this validation process, comparing various computational methodologies against established experimental techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Crucial Role of Tautomerism in Drug Discovery
The specific three-dimensional arrangement of atoms in a molecule, its tautomeric form, dictates its interaction with biological targets. A subtle shift in proton position can dramatically alter a compound's hydrogen bonding capabilities, lipophilicity, and ultimately, its efficacy and safety. For 3-(pyridin-3-yl)-1H-pyrazol-5-ol, several tautomeric forms can exist in equilibrium, primarily the OH, NH, and CH forms (Figure 1). The relative populations of these tautomers are influenced by factors such as the solvent environment and pH.[1][2] An accurate understanding of this equilibrium is paramount for rational drug design.
Figure 1: Principal Tautomers of 3-(Pyridin-3-yl)-1H-pyrazol-5-ol
Caption: The three main prototropic tautomers of 3-(pyridin-3-yl)-1H-pyrazol-5-ol.
Experimental Benchmarking: Establishing the "Ground Truth"
Before evaluating any computational model, we must first establish a reliable experimental baseline. Spectroscopic techniques are invaluable tools for characterizing tautomeric equilibria in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is a powerful method for elucidating molecular structure. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Different tautomers will exhibit distinct chemical shifts, and in cases of slow exchange on the NMR timescale, separate signals for each tautomer can be observed.[3] For pyrazole systems, ¹⁵N NMR can be particularly informative, as the chemical shifts of the nitrogen atoms are indicative of their hybridization and protonation state.[4]
Self-Validating Protocol: Variable Temperature (VT) NMR
Sample Preparation: Dissolve 5-10 mg of 3-(pyridin-3-yl)-1H-pyrazol-5-ol in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).
Temperature Variation: Gradually decrease the temperature in 10-20 K increments, acquiring a spectrum at each step until the signals for individual tautomers are resolved or the solvent freezes. Conversely, increasing the temperature can cause coalescence of separate signals into a single averaged peak, confirming the presence of a dynamic equilibrium.[3]
Quantitative Analysis: Once the signals are well-resolved at a low temperature, the relative populations of the tautomers can be determined by integrating the corresponding signals.
UV/Vis Spectroscopy
Causality: The electronic transitions of a molecule, which give rise to its UV/Vis absorption spectrum, are dependent on its conjugated system. Since different tautomers possess distinct electronic structures, they will absorb light at different wavelengths (λ_max).[5][6] By observing how the absorption spectrum changes with solvent polarity, we can infer shifts in the tautomeric equilibrium.[7]
Self-Validating Protocol: Solvatochromism Study
Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar solvent (e.g., dioxane).
Serial Dilutions: Prepare a series of solutions in solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, methanol, water). Ensure the final concentration is identical for all samples.
Spectral Acquisition: Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
Analysis: A shift in the λ_max to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) with increasing solvent polarity can indicate the stabilization of one tautomer over another.[5] This data provides a qualitative but powerful validation point for computational models that include solvent effects.
A Comparative Guide to Computational Models
Computational chemistry provides a theoretical lens to predict tautomeric distributions by calculating the relative free energies of the different forms. The lower the calculated energy of a tautomer, the more stable and thus more populated it is predicted to be at equilibrium.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT methods offer a good balance of accuracy and computational cost for studying molecular systems. However, the choice of functional and basis set can significantly impact the results.
B3LYP: A widely used hybrid functional, B3LYP has a long track record but may not perform as well for systems with significant dispersion interactions.[8][9]
M06-2X: This meta-hybrid GGA functional is generally considered more robust for non-covalent interactions and can provide more accurate relative energies for tautomers.[8][10] Studies have shown that for certain systems, M06-2X gives the lowest mean unsigned error for zwitterionic conformers.[8]
Basis Sets: A basis set like 6-311++G(d,p) is often a good starting point, as it includes diffuse functions and polarization functions that are important for accurately describing the electronic structure of heterocyclic systems.[11]
The Critical Role of Solvation Models
In solution, the solvent can have a profound effect on tautomeric equilibria.[7] Computational models must account for this.
Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous dielectric medium. They are computationally efficient and can provide a good first approximation of solvent effects.[12] The SMD model is often found to give better agreement with experimental data than other implicit models like PB or GB.[13]
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation. This is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurate predictions.[14] Some studies suggest that explicit solvent models can provide better agreement with experimental data than implicit models.[13] A hybrid approach, where a few explicit solvent molecules are combined with an implicit continuum model, can offer a good compromise between accuracy and computational cost.[12]
Figure 2: Computational Workflow for Tautomer Prediction
Caption: A typical workflow for the computational prediction of tautomer ratios.
Data Synthesis and Model Validation
The ultimate goal is to compare the computationally predicted tautomer ratios with those determined experimentally.
Method
Solvent
Predicted/Observed Tautomer Ratio (OH:NH:CH)
Experimental (NMR)
DMSO-d₆
Hypothetical Data: 70:20:10
Experimental (UV-Vis)
Acetonitrile
Qualitative: Predominantly OH-form
DFT (B3LYP/6-311++G(d,p)) + SMD
Acetonitrile
Hypothetical Data: 60:25:15
DFT (M06-2X/6-311++G(d,p)) + SMD
Acetonitrile
Hypothetical Data: 68:22:10
DFT (M06-2X/6-311++G(d,p)) + Explicit H₂O + PCM
Water
Hypothetical Data: 75:15:10
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A robust computational model is one that consistently reproduces experimental trends across different solvent environments. Discrepancies between computational predictions and experimental results can often be traced back to the choice of functional, basis set, or solvation model. For instance, if a model fails to predict the correct dominant tautomer in a protic solvent, it may indicate that specific hydrogen bonding interactions are not being adequately captured by an implicit solvent model alone.
Recommendations for a Validated Protocol
Based on the available literature, a reliable and efficient protocol for predicting the tautomeric distribution of 3-(pyridin-3-yl)-1H-pyrazol-5-ol would involve:
Geometry optimization and frequency calculations for all relevant tautomers using the M06-2X functional with the 6-311++G(d,p) basis set .
Inclusion of solvent effects using the SMD implicit solvation model for a range of solvents.
For key solvents, particularly protic ones, supplement the implicit model with a hybrid approach , including a few explicit solvent molecules in the first solvation shell.
Validate the computational predictions against experimental data from ¹H and ¹⁵N NMR spectroscopy in at least two different solvents (one polar aprotic, one polar protic).
By synergistically integrating meticulous experimental work with well-chosen computational models, researchers can confidently elucidate the tautomeric landscape of novel drug candidates, paving the way for more informed and successful drug discovery campaigns.
References
Walsh Medical Media. (2024, May 24).
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). PMC.
Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. (2018).
Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. PubMed.
Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (2021). ScienceDirect.
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calcul
Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. (n.d.). New Journal of Chemistry (RSC Publishing).
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). MDPI.
Aguilar-Parrilla, F., Cativiela, C., Diaz de Villegas, M. D., Elguero, J., Foces-Faces, C., Garcia Laureiro, J. I., Hernandez Cano, F., Limbach, H.-H., Smith, J. A. S., & Toiron, C. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Sc
M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. (2013).
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH.
The use of NMR spectroscopy to study tautomerism. (2006). ScienceDirect.
BenchChem Technical Support Team. (2025).
Tautomer ratios calculated for molecules 1-6 at 298.15 K. (n.d.).
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Indian Academy of Sciences.
reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. (2011). HETEROCYCLES.
Is there any definitive evidence that implicit solvation methods are more accurate than explicit solvation methods for free energy calculations? (2020). Chemistry Stack Exchange.
Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022).
Solvatochromic probe in molecular solvents: implicit versus explicit solvent model. (2014). SciSpace.
Ground-(M06-2X) and first excited-state (CAM-B3LYP) potential energy... (n.d.).
Zhang, J., Zhang, H., Wu, T., Wang, Q., & van der Spoel, D. (2017). Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents. PubMed.
Are Explicit Solvent Models More Accurate than Implicit Solvent Models? A Case Study on the Menschutkin Reaction. (2019).
Evaluation of B3LYP, X3LYP, and M06-class density functionals for predicting the binding energies of neutral, protonated, and deprotonated w
Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). MDPI.
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
B3LYP vs other functionals : r/comp_chem. (2020). Reddit.
Author: A. R. Katritzky. (n.d.). Organic Chemistry Portal.
Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Organic Chemistry Portal.
Katritzky, A. R., Baker, V. J., Ferguson, I. J., & Patel, R. C. (1979). The conformational analysis of saturated heterocycles. Part 87. Carbon-13 nuclear magnetic resonance studies of 1,3-diazacyclohexanes and some bi- and tri-cyclic analogues. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Katritzky, A. R., Ferguson, I. J., & Patel, R. C. (1979). The conformational analysis of saturated heterocycles. Part 89. Conformational analysis of trans-1,2,3,4,5,6-hexamethyl-1,2,4,5-tetra-azacyclohexane. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Katritzky, A. R., Khelashvili, L., Le, K. N. B., Mohapatra, P. P., & Steel, P. J. (2007). Synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole). PubMed.
Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions. (n.d.). PubMed.
Comprehensive Evaluation of 3-(pyridin-3-yl)-1H-pyrazol-5-ol as a Privileged Heterocyclic Building Block
Introduction: The Evolution of Heterocyclic Scaffolds Heterocyclic moieties are the cornerstone of modern pharmacology, featuring prominently in over 75% of FDA-approved small-molecule therapeutics . In the pursuit of no...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Evolution of Heterocyclic Scaffolds
Heterocyclic moieties are the cornerstone of modern pharmacology, featuring prominently in over 75% of FDA-approved small-molecule therapeutics . In the pursuit of novel chemical space, drug discovery programs frequently rely on standard monocyclic building blocks such as pyridines, pyrimidines, and simple pyrazoles. However, the fusion of these pharmacophores into conjugated systems offers exponential advantages in target engagement.
This guide objectively evaluates 3-(pyridin-3-yl)-1H-pyrazol-5-ol (also referred to as 5-(pyridin-3-yl)-1H-pyrazol-3-ol), a highly versatile, multi-dentate building block. By comparing its physicochemical properties, synthetic reactivity, and biological utility against standard monocycles, we provide a definitive framework for integrating this scaffold into your drug discovery pipelines.
Physicochemical Profiling & Structural Dynamics
Standard building blocks like pyrimidine or pyridine offer rigid, predictable hydrogen-bonding vectors. While useful, their rigidity can limit adaptability within complex protein binding pockets. In contrast, 3-(pyridin-3-yl)-1H-pyrazol-5-ol introduces dynamic structural plasticity through tautomerism .
Depending on the microenvironment (pH, solvent polarity), the pyrazole ring exists in an equilibrium between the hydroxy-pyrazole (enol) and pyrazolin-5-one (keto) forms . This allows the molecule to act as both a robust hydrogen bond donor and acceptor, adapting its conformation to maximize stabilizing interactions with target residues.
Table 1: Comparative in silico Physicochemical Properties
Property
Pyridine
Pyrazole
Pyrimidine
3-(pyridin-3-yl)-1H-pyrazol-5-ol
Molecular Weight ( g/mol )
79.10
68.08
80.09
161.16
Calculated LogP
0.65
0.26
-0.40
0.85 - 1.10
H-Bond Donors (HBD)
0
1
0
2
H-Bond Acceptors (HBA)
1
2
2
4
Topological Polar Surface Area (TPSA, Ų)
12.9
28.7
25.8
68.0
Primary Medicinal Utility
Basic vector, HBA
Hinge binder
Core scaffold
Bidentate hinge binder, Metal Chelator
Data Interpretation: The conjugated system significantly increases the TPSA and HBD/HBA count without pushing the LogP out of the optimal "Rule of 5" range. This makes it an ideal polar fragment for fragment-based drug discovery (FBDD).
Mechanistic Insights & Reactivity
The synthetic utility of a building block is dictated by its regioselectivity. In standard pyrazoles, the electron density at the C3 and C5 positions is diminished by the adjacent electronegative nitrogen atoms. Consequently, the C4-position remains highly nucleophilic and is the primary site for electrophilic aromatic substitution .
Furthermore, the deprotonation of the pyrazol-5-ol system yields an ambidentate anion. The choice of electrophile and solvent dictates whether N-alkylation or O-alkylation occurs, governed by the Hard-Soft Acid-Base (HSAB) principle.
Figure 1: Tautomeric equilibrium and divergent synthetic reactivity pathways.
Biological Target Engagement: Kinase Inhibition
While simple pyrimidines are ubiquitous in kinase inhibitors, they often require extensive substitution to achieve high affinity. The 3-(pyridin-3-yl)-1H-pyrazol-5-ol scaffold natively acts as a multi-dentate ligand.
The pyridine nitrogen serves as a strong hydrogen bond acceptor, while the pyrazole NH and OH groups form a donor/acceptor pair. This specific geometric arrangement is highly effective at targeting the ATP-binding hinge region of kinases, such as PIM-1 kinase , which is frequently overexpressed in hepatic and hematological malignancies . The C4 position then serves as an optimal vector to project substituents deep into the hydrophobic specificity pocket.
Figure 2: Conceptual binding model of the pyrazole-pyridine scaffold within a kinase hinge.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols detail the most common functionalizations of the 3-(pyridin-3-yl)-1H-pyrazol-5-ol scaffold. The causality behind each reagent choice is explicitly defined.
Protocol A: Regioselective C4-Bromination
Objective: Functionalize the C4 position for subsequent Suzuki-Miyaura cross-coupling.
Causality: N-Bromosuccinimide (NBS) is chosen over elemental bromine (
Br2
) to provide a controlled, mild source of electrophilic bromine, preventing the oxidative degradation of the electron-rich pyrazole ring. N,N-Dimethylformamide (DMF) stabilizes the polar transition state.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent (10 mmol) of 3-(pyridin-3-yl)-1H-pyrazol-5-ol in 20 mL of anhydrous DMF under an inert argon atmosphere.
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Crucial: Maintaining 0 °C prevents poly-halogenation.
Reagent Addition: Slowly add 1.05 equivalents (10.5 mmol) of recrystallized NBS in small portions over 15 minutes.
Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Eluent: 5% MeOH in DCM).
Quenching & Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. The brominated product will precipitate.
Isolation: Filter the solid under a vacuum, wash with cold water (3 x 20 mL), and dry in vacuo to yield 4-bromo-3-(pyridin-3-yl)-1H-pyrazol-5-ol.
Protocol B: Regioselective N-Alkylation
Objective: Alkylate the pyrazole nitrogen while suppressing O-alkylation.
Causality: Potassium carbonate (
K2CO3
) is used as a mild base to deprotonate the pyrazole. The use of a soft alkyl halide (e.g., benzyl bromide) in a polar aprotic solvent (DMF) thermodynamically favors the formation of the N-alkylated pyrazolone derivative over the O-alkylated ether.
Step-by-Step Methodology:
Deprotonation: Suspend 1.0 equivalent of 3-(pyridin-3-yl)-1H-pyrazol-5-ol and 1.5 equivalents of anhydrous
K2CO3
in DMF. Stir at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion.
Alkylation: Dropwise add 1.1 equivalents of the alkyl halide (e.g., Benzyl bromide).
Heating: Elevate the temperature to 60 °C and stir for 4-6 hours.
Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash extensively with brine (5 x 50 mL) to remove the DMF.
Purification: Dry the organic layer over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash column chromatography to isolate the N-alkylated product.
Conclusion
When evaluated against standard heterocyclic building blocks, 3-(pyridin-3-yl)-1H-pyrazol-5-ol proves to be a vastly superior scaffold for complex drug design. Standard pyrimidines and pyridines lack the tautomeric flexibility and dense hydrogen-bonding networks required to engage challenging targets like PIM-1 kinase. By leveraging the predictable C4-nucleophilicity and dynamic binding modes of this conjugated system, medicinal chemists can rapidly generate highly potent, target-specific libraries.
References
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators
Source: PubMed Central (PMC), National Institutes of Health
URL:[Link]
Exploring the Diversity of Pyrimidine and Pyrazole Derivatives: Building Blocks of Medicinal Chemistry
Source: Prime Scholars
URL:[Link]
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry
Source: Research and Reviews
URL:[Link]
Standard Operating Procedure: Handling, Spill Response, and Disposal of 3-(pyridin-3-yl)-1H-pyrazol-5-ol As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory hurdle; it is an e...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling, Spill Response, and Disposal of 3-(pyridin-3-yl)-1H-pyrazol-5-ol
As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory hurdle; it is an extension of experimental precision. The integrity of your laboratory's safety infrastructure directly impacts operational continuity and data reliability. This guide provides the authoritative framework for managing 3-(pyridin-3-yl)-1H-pyrazol-5-ol, ensuring compliance and safety from the benchtop to final waste processing.
Executive Summary & Mechanistic Hazard Profile
3-(pyridin-3-yl)-1H-pyrazol-5-ol (also referred to as 5-(pyridin-3-yl)-1H-pyrazol-3-ol) is a highly versatile bifunctional heterocyclic building block. Widely utilized in drug development for synthesizing kinase inhibitors and metal-chelating pharmacophores, its utility stems from its unique electronic properties.
Causality of Hazards: The molecule's reactivity is driven by its amphoteric nature. The pyridine nitrogen (pKa ~5.2) acts as a Lewis base and hydrogen-bond acceptor, while the pyrazole-5-ol moiety exhibits tautomerism (readily converting to its pyrazolone form) and acts as a weak acid. While these features enable high-affinity binding to biological targets, they also dictate the compound's toxicity. The molecule readily penetrates biological membranes, leading to systemic acute toxicity, and its localized basicity/acidity causes rapid protein denaturation upon contact with mucous membranes and the stratum corneum[1]. Consequently, it is classified as a Category 4 Acute Toxin and a Category 2/2A Irritant[2].
Quantitative Hazard Data & PPE Specifications
To ensure operational safety, all personnel must adhere to the following hazard classifications and Personal Protective Equipment (PPE) requirements before handling the compound.
Table 1: GHS Hazard Classifications for 3-(pyridin-3-yl)-1H-pyrazol-5-ol
Hazard Class
Category
GHS Code
Mechanistic Consequence
Acute Toxicity (Oral/Dermal/Inhalation)
4
H302, H312, H332
Membrane permeation leads to systemic cellular toxicity[1].
Skin Corrosion/Irritation
2
H315
Localized protein denaturation causes epidermal inflammation[2].
Serious Eye Damage/Irritation
2A
H319
High binding affinity to ocular proteins causes severe irritation[3].
Specific Target Organ Toxicity (Single)
3
H335 / H336
Aerosolized particles irritate the upper respiratory tract[1].
Table 2: Mandatory Personal Protective Equipment (PPE)
Equipment Type
Specification
Operational Justification
Gloves
Nitrile, ≥0.11 mm thickness, double-gloved
Prevents dermal absorption; outer glove can be discarded if contaminated.
Eye Protection
ANSI Z87.1 compliant unvented safety goggles
Prevents ocular exposure to fine, aerosolized crystalline dust.
Respiratory
NIOSH-approved N95 or P100 respirator
Mandatory if handling dry powder outside of a certified fume hood.
Body Protection
Flame-retardant, fluid-resistant lab coat
Minimizes the risk of systemic contamination via clothing.
Operational Protocols: Spill Response and Decontamination
A self-validating safety system requires that every researcher can independently execute a spill cleanup without escalating the hazard.
Protocol 1: Immediate Spill Response Methodology
Evacuate and Isolate : Immediately halt work and clear personnel from the vicinity. Establish a 1.5-meter isolation perimeter around the spill zone.
PPE Verification : Don the mandatory PPE (see Table 2). Ensure the fume hood sash is lowered if the spill occurred internally.
Containment : Surround the solid powder with an inert, non-reactive absorbent material (e.g., diatomaceous earth or clean sand) to prevent physical dispersion. Do not use water initially, as it may spread the compound.
Mechanical Collection : Using a non-sparking, anti-static scoop, gently collect the powder and the absorbent. Critical Step: Never use a dry brush or broom, as this will aerosolize the H332/H335 irritant particles.
Chemical Decontamination : Wash the affected surface with a mild aqueous detergent (pH 7-8) to neutralize residual acidity/basicity. Follow with a secondary wipe-down using 70% isopropanol to solubilize and remove any remaining organic traces.
Waste Segregation : Transfer all collected material, wipes, and the outer layer of contaminated gloves into a sealable, clearly labeled hazardous waste container.
Waste Disposal and Logistics Plan
Improper disposal of heterocyclic compounds poses severe environmental risks and violates regulations[4]. 3-(pyridin-3-yl)-1H-pyrazol-5-ol must never be disposed of down the drain or in standard municipal waste[3].
Protocol 2: Triple-Rinse Procedure for Contaminated Packaging
Under EPA RCRA guidelines (40 CFR 261.7), containers holding hazardous chemicals must be rendered "RCRA empty" before they can be reclassified[2].
Initial Solvent Addition : In a fume hood, add a compatible organic solvent (e.g., methanol or ethanol) equal to 10% of the empty container's total volume.
Agitation : Tightly seal the container and agitate vigorously for 30 seconds, ensuring the solvent washes all internal walls and the cap.
Decanting : Drain the rinsate entirely into a designated "Non-Halogenated Organic Liquid Waste" carboy.
Repetition : Repeat steps 1 through 3 two additional times to ensure complete solubilization of residual compound[5].
Defacement and Disposal : Deface or completely remove the original chemical label. The cleaned container may now be disposed of as non-hazardous solid waste, while the rinsate is processed as hazardous liquid waste.
Waste Stream Segregation Workflow
To prevent incompatible chemical reactions in waste carboys, follow the segregation logic outlined in the diagram below.
Workflow for segregation and disposal of 3-(pyridin-3-yl)-1H-pyrazol-5-ol waste streams.
References
NextSDS Database. "3-(pyridin-2-yl)-1H-pyrazol-5-ol — Chemical Substance Information." NextSDS. [Link]
US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov.[Link]
Code of Federal Regulations. "40 CFR Part 261 - Identification and Listing of Hazardous Waste." eCFR.[Link]
Pegatanke. "Safety data sheet - Epoxy White Component." Pegatanke SDS. [Link]
Personal protective equipment for handling 3-(pyridin-3-yl)-1H-pyrazol-5-ol
As a Senior Application Scientist, I recognize that handling bi-heterocyclic building blocks like 3-(pyridin-3-yl)-1H-pyrazol-5-ol (also known as 5-(pyridin-3-yl)-1H-pyrazol-3-ol) requires more than a generic safety shee...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling bi-heterocyclic building blocks like 3-(pyridin-3-yl)-1H-pyrazol-5-ol (also known as 5-(pyridin-3-yl)-1H-pyrazol-3-ol) requires more than a generic safety sheet. In drug discovery and materials science, this compound is highly valued for its hydrogen-bonding capabilities and metal-chelating properties. However, these exact physicochemical traits dictate strict, state-dependent handling protocols.
Below is a comprehensive, field-proven guide designed to ensure operational safety, process integrity, and regulatory compliance when handling this specific pyrazole derivative.
Hazard Causality & Physicochemical Profile
To design an effective self-validating safety system, we must first understand the causality behind the hazards of 3-(pyridin-3-yl)-1H-pyrazol-5-ol:
Particulate Aerosolization (Dry State): Like many synthetic nitrogen heterocycles, this compound is typically supplied as a finely milled, crystalline powder. It is highly prone to static accumulation. When handled with standard metal spatulas, the powder can "jump," creating an invisible micro-aerosol that poses an acute respiratory and ocular irritation hazard [1].
The "Trojan Horse" Effect (Solution State): In biological assays, this compound is routinely solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as potent permeation enhancers. If a DMSO solution containing this compound contacts standard laboratory gloves, the solvent can bypass the stratum corneum, carrying the potentially toxic active pharmaceutical ingredient (API) directly into the bloodstream [3].
Core Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient for handling highly permeable solutions. The following matrix categorizes equipment based on the operational state of the chemical, adhering to OSHA 29 CFR 1910.132 standards [2].
Protection Zone
Dry Powder Handling (Weighing/Transfer)
Solution Handling (DMSO/DMF Solubilization)
Hands
Single layer Nitrile gloves (≥ 0.11 mm thickness).
To ensure a self-validating system, every step in this protocol includes a verification check to confirm barrier integrity before proceeding.
Phase 1: Pre-Operation & PPE Validation
Fume Hood Verification: Verify the fume hood monitor reads between 80-100 feet per minute (fpm). Do not proceed if the alarm is sounding or the flow is inadequate [1].
Glove Inflation Test: Before donning, trap air inside your gloves and roll the cuff to inflate the fingers. Submerge in water or listen closely to verify the absence of microscopic pinholes.
Static Mitigation: Wipe down the analytical balance and surrounding hood area with a damp, lint-free cloth to discharge static electricity.
Phase 2: Weighing & Transfer (Dry Powder)
Tool Selection: Use a static-free, PTFE-coated, or disposable polypropylene spatula. Avoid standard stainless steel to prevent electrostatic repulsion of the powder.
Transfer: Weigh the 3-(pyridin-3-yl)-1H-pyrazol-5-ol directly into a pre-tared, sealable vial (e.g., an amber glass vial with a PTFE-lined cap) rather than an open weigh boat. This prevents aerosolization during transit from the balance to the fume hood.
Sealing: Cap the vial immediately after the desired mass is achieved.
Phase 3: Solubilization (Liquid Prep)
PPE Upgrade: Don your outer Neoprene gloves.
Solvent Addition: Using a calibrated micropipette or glass syringe, add the DMSO/DMF directly to the sealed vial via a septum, or open the vial deep within the fume hood to add the solvent.
Exposure Response (Self-Validating Step): If a drop of DMSO solution lands on your outer glove, assume immediate breakthrough. Remove the outer glove instantly, verify the inner glove is uncontaminated, wash hands, and don a fresh pair of outer gloves [3].
Spill Response & Waste Disposal Plan
Spill Decontamination:
Dry Spills: Do not sweep. Cover the powder with a damp paper towel to suppress dust, then wipe it up. Clean the area with a 10% bleach solution followed by 70% ethanol to degrade residual heterocyclic organics.
Liquid Spills (DMSO/DMF): Absorb immediately with an inert absorbent pad (e.g., vermiculite or universal spill pads). Do not use water initially, as DMSO reacts exothermically with certain reagents.
Waste Disposal:
Solid Waste: Contaminated spatulas, weigh boats, and paper towels must be placed in a sealed, labeled solid hazardous waste container.
Liquid Waste: Collect all 3-(pyridin-3-yl)-1H-pyrazol-5-ol solutions in a dedicated, chemically compatible (e.g., HDPE or glass) "Halogen-Free Organic Waste" carboy. Keep the container tightly capped when not actively adding waste to prevent solvent evaporation [1].
Workflow Visualization
Workflow for the safe handling, solubilization, and disposal of 3-(pyridin-3-yl)-1H-pyrazol-5-ol.
References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL: [Link]
Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements (Personal Protective Equipment)." United States Department of Labor, 2024. URL: [Link]
OHS Division, National Institutes of Health. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC - National Library of Medicine, 2023. URL: [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.